2-(Bromomethyl)-5-chlorobenzonitrile
Description
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Properties
IUPAC Name |
2-(bromomethyl)-5-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBMZAPDOKDQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506243 | |
| Record name | 2-(Bromomethyl)-5-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50712-69-1 | |
| Record name | 2-(Bromomethyl)-5-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Bromomethyl)-5-chlorobenzonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and materials. While direct biological activity data for this compound is limited in publicly available literature, its application as a versatile building block underscores its importance in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a disubstituted benzonitrile with the chemical formula C₈H₅BrClN.[1][2] Its structure features a benzene ring substituted with a bromomethyl group at position 2, a chloro group at position 5, and a nitrile group at position 1.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 50712-69-1 | [2] |
| Molecular Formula | C₈H₅BrClN | [1][2] |
| Molecular Weight | 230.49 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | [1][5] |
| Boiling Point (Predicted) | 279.7 ± 25.0 °C | [1] |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [1] |
| Solubility | Not available | [1] |
Structure:
Caption: Chemical structure of this compound.
Synthesis
Proposed Synthetic Pathway: Radical Bromination
This method, often referred to as a Wohl-Ziegler bromination, involves the use of a bromine source, typically N-Bromosuccinimide (NBS), and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction selectively brominates the benzylic methyl group.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized protocol based on similar transformations. Researchers should optimize conditions for safety and yield.
Materials:
-
2-Methyl-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methyl-5-chlorobenzonitrile, a slight molar excess of NBS, and a catalytic amount of AIBN.
-
Solvent Addition: Add anhydrous CCl₄ to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Filter the solid succinimide byproduct.
-
Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Table 2: Reagents for Hypothetical Synthesis
| Reagent | Molar Mass ( g/mol ) | Role |
| 2-Methyl-5-chlorobenzonitrile | 151.59 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | 164.21 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | Solvent |
Spectroscopic Data
Detailed ¹H and ¹³C NMR spectra for this compound are not widely published. However, predicted spectral data can be inferred from the structure.
Predicted ¹H NMR (CDCl₃):
-
Aromatic protons would appear in the range of 7.4-7.8 ppm.
-
The benzylic protons of the bromomethyl group would likely appear as a singlet around 4.5-4.8 ppm.
Predicted ¹³C NMR (CDCl₃):
-
The nitrile carbon would be expected in the range of 115-120 ppm.
-
Aromatic carbons would appear between 125-140 ppm.
-
The benzylic carbon of the bromomethyl group would be expected around 30-35 ppm.
Applications in Drug Discovery and Medicinal Chemistry
While this compound does not have extensive documented biological activity itself, it is utilized as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1] Its utility lies in the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of larger molecular scaffolds.
Patents suggest that related chloro-benzonitrile structures are intermediates in the synthesis of compounds targeting a range of diseases, including cancer and neurological disorders. The specific substitution pattern of this compound makes it a valuable synthon for creating libraries of compounds for biological screening.
Caption: Role of this compound in a drug discovery workflow.
Safety Information
Detailed GHS classification for this compound is not consistently available.[2] However, as a brominated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and material science. While its own biological profile is not extensively documented, its utility as a building block for creating novel compounds for drug discovery is evident. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of new therapeutic agents. Researchers should proceed with caution, employing appropriate safety measures due to the limited availability of comprehensive safety data.
References
In-Depth Technical Guide: 2-(Bromomethyl)-5-chlorobenzonitrile
CAS Number: 850355-61-8 (Note: The correct CAS number for this compound is widely cited as 50712-69-1 )
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-chlorobenzonitrile, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. This document details its chemical and physical properties, outlines a probable synthesis protocol, discusses its reactivity and applications, and provides essential safety information.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing a bromomethyl, a chloro, and a nitrile functional group. These groups confer specific reactivity to the molecule, making it a versatile building block in synthetic chemistry. While experimental data is limited in publicly available literature, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 50712-69-1 | Multiple Chemical Suppliers |
| Molecular Formula | C₈H₅BrClN | [1][2] |
| Molecular Weight | 230.49 g/mol | [1][2] |
| Melting Point | 72-74 °C (literature value for the related compound 2-(Bromomethyl)benzonitrile) | |
| Boiling Point (Predicted) | 279.7 ± 25.0 °C | [3] |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [3] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile. Insoluble in water. | General chemical principles |
| XLogP3 (Predicted) | 2.8 | [4] |
| Topological Polar Surface Area (TPSA) | 23.8 Ų | [4] |
Synthesis
The primary route for the synthesis of this compound is through the radical bromination of its precursor, 2-methyl-5-chlorobenzonitrile. This reaction, a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
Experimental Protocol: Synthesis via Radical Bromination
This protocol is based on established methods for benzylic bromination.[5]
Materials:
-
2-methyl-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-chlorobenzonitrile (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN or BPO (0.02 - 0.05 eq) to the solution.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This makes it a valuable reagent for introducing the 5-chloro-2-cyanobenzyl moiety into a wide range of molecules.
Nucleophilic Substitution Reactions
This compound reacts with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom and carbon-carbon bonds.
General Experimental Protocol for N-Alkylation: This protocol outlines a general procedure for the reaction with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in the chosen solvent.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for several hours to overnight, monitoring its progress by TLC.
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Role in Drug Discovery and Heterocyclic Synthesis
Halogenated benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The nitrile group can be transformed into other functional groups like amines and carboxylic acids, while the halogen atoms provide sites for cross-coupling reactions. The bromomethyl group in this compound is particularly useful for building more complex molecular scaffolds, including various heterocyclic systems that are prevalent in bioactive molecules. While specific examples in publicly accessible, peer-reviewed literature are scarce, patent literature often describes the use of such intermediates in the synthesis of novel compounds for drug discovery programs.
Spectroscopic Data (Reference)
No experimental spectroscopic data for this compound was found in the searched literature. However, the expected spectral characteristics can be inferred from similar compounds. For reference, the melting point of the related compound, 2-(Bromomethyl)benzonitrile, is 72-74 °C. The mass spectrum of this compound is predicted to show characteristic isotopic patterns for bromine and chlorine.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Always consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information.
Conclusion
This compound (CAS 50712-69-1) is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a range of chemical transformations, making it a key building block for the synthesis of complex molecules, particularly in the pharmaceutical and material science sectors. Researchers and drug development professionals can leverage its reactivity to construct novel molecular architectures. Proper handling and adherence to safety protocols are essential when working with this compound.
References
The Versatile Building Block: A Technical Guide to 2-(Bromomethyl)-5-chlorobenzonitrile for Advanced Synthesis
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 2-(Bromomethyl)-5-chlorobenzonitrile.
This in-depth guide explores the core functionalities of this compound, a key intermediate in the synthesis of a diverse range of biologically active molecules. Its unique trifunctional nature, possessing a reactive bromomethyl group, a nitrile moiety, and a chlorinated aromatic ring, makes it a valuable scaffold for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document provides a detailed overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₈H₅BrClN. A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 50712-69-1 |
| Molecular Weight | 230.49 g/mol |
| Molecular Formula | C₈H₅BrClN |
| Appearance | Solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and acetone. |
Synthesis of this compound
The primary synthetic route to this compound involves the radical bromination of the corresponding methyl-substituted precursor, 2-methyl-5-chlorobenzonitrile. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in a non-polar solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-methyl-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-chlorobenzonitrile (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (e.g., 0.02-0.05 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is usually complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Yield: Typical yields for this type of benzylic bromination are in the range of 70-90%.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a versatile building block for the synthesis of a wide array of derivatives.
N-Alkylation of Amines
A primary application of this compound is the N-alkylation of primary and secondary amines to form the corresponding substituted benzylamines. This reaction is fundamental in the construction of more complex molecules, including pharmaceutical intermediates.
Experimental Protocol: N-Alkylation of a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Aprotic solvent (e.g., dichloromethane, acetonitrile, N,N-dimethylformamide)
Procedure:
-
Dissolve the primary amine (1.0 eq) and the non-nucleophilic base (1.1-1.5 eq) in the chosen aprotic solvent.
-
To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford the desired N-substituted benzylamine.
Synthesis of Isoindolinones
This compound is a valuable precursor for the synthesis of substituted isoindolinones, a heterocyclic scaffold present in numerous biologically active compounds. The synthesis typically involves the initial N-alkylation of an amine, followed by an intramolecular cyclization.
The general workflow for the synthesis of isoindolinones from this compound is depicted below:
The Untapped Potential of a Trifunctional Scaffold: An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)-5-chlorobenzonitrile is a versatile trifunctional chemical building block holding significant promise for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Its unique structure, featuring a reactive bromomethyl group, a chloro substituent, and a nitrile moiety on a benzene ring, allows for a high degree of selective molecular manipulation. This guide provides a comprehensive analysis of the reactivity of the bromomethyl group, detailing its synthetic pathways, susceptibility to nucleophilic substitution, and potential for further chemical transformations. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic visualizations are presented to empower researchers in leveraging the full synthetic potential of this compound.
Introduction
Halogenated benzonitriles are a cornerstone class of intermediates in modern organic synthesis. The presence of both a nitrile group, which can be transformed into various functionalities like amines and carboxylic acids, and halogen atoms that act as handles for cross-coupling reactions, makes them invaluable precursors for diverse molecular architectures. This compound exemplifies this utility, possessing three distinct reactive sites. The focal point of this guide is the bromomethyl group, a primary benzylic halide. This structural feature renders it highly susceptible to a variety of chemical transformations, most notably nucleophilic substitution reactions. Understanding and controlling the reactivity of this group is paramount for its effective utilization in multi-step syntheses.
Synthesis of this compound
The primary route for the synthesis of this compound is through the radical bromination of the corresponding methyl group in 5-chloro-2-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | 5-Chloro-2-methylbenzonitrile |
| Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide |
| Solvent | Carbon tetrachloride (CCl₄) |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Reported Yield | 94% |
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Chloro-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-methylbenzonitrile in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically after 6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Reactivity of the Bromomethyl Group: Nucleophilic Substitution
The bromomethyl group in this compound is a primary benzylic halide, making it an excellent substrate for nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate can favor an S(_N)1 pathway under certain conditions (e.g., with weak nucleophiles in polar protic solvents), while the unhindered nature of the primary carbon favors an S(_N)2 pathway with strong nucleophiles in polar aprotic solvents.
Reaction with N-Nucleophiles (Amines)
The reaction with primary and secondary amines proceeds readily to form the corresponding N-substituted 2-amino-5-chlorobenzonitriles. These reactions are typically high-yielding and can be carried out under mild conditions.
Reaction with O-Nucleophiles (Alcohols and Phenols)
Alcohols and phenols, often in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react to produce benzyl ethers.
Reaction with S-Nucleophiles (Thiols)
Thiols, which are excellent nucleophiles, react efficiently to form thioethers. The reaction is often facilitated by a base to generate the thiolate anion.
Table 2: Summary of Nucleophilic Substitution Reactions on an Analogous Substrate (1-Bromo-2-(bromomethyl)-4-chlorobenzene)
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-(2-Bromo-5-chlorobenzyl)propan-2-amine | >95 (crude) |
| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 16 | 4-(2-Bromo-5-chlorobenzyl)phenol | 98 |
| Thiol | Thiourea/NaOH | Methanol | NaOH | Reflux | 4 | bis(2-Bromo-5-chlorobenzyl) sulfide | 85-95 |
Data adapted from analogous reactions and should be considered indicative for this compound.
Experimental Protocols for Nucleophilic Substitution Reactions
Protocol 1: Synthesis of N-(5-Chloro-2-cyanobenzyl)amine Derivatives
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., Isopropylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Add the desired amine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 5-Chloro-2-cyanobenzyl Ethers
Materials:
-
This compound
-
Desired alcohol or phenol (e.g., 4-Ethoxyphenol)
-
Sodium hydride (NaH) or a suitable base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of the alcohol or phenol (1.1 eq) in the chosen anhydrous solvent.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Add the solution of the benzylic bromide dropwise to the alkoxide/phenoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of 5-Chloro-2-cyanobenzyl Thioethers
Materials:
-
This compound
-
A suitable thiol (e.g., thiophenol)
-
Triethylamine (TEA) or sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Purify by column chromatography if necessary.
Other Potential Transformations of the Bromomethyl Group
While nucleophilic substitution is the most prominent reaction, the bromomethyl group can potentially undergo other transformations.
Oxidation
Oxidation of the benzylic bromide can lead to the corresponding aldehyde, 5-chloro-2-formylbenzonitrile. Reagents such as dimethyl sulfoxide (DMSO) under Swern or Moffatt conditions, or other mild oxidizing agents could be employed. This transformation provides a valuable entry point to other functional groups.
Reduction
The bromomethyl group can be reduced to a methyl group, yielding 5-chloro-2-methylbenzonitrile, the starting material for the bromination. This can be achieved using various reducing agents, such as tributyltin hydride with a radical initiator or catalytic hydrogenation.
Visualizations of Reaction Pathways and Workflows
The Pivotal Role of 2-(Bromomethyl)-5-chlorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)-5-chlorobenzonitrile, a halogenated aromatic nitrile, has emerged as a critical and versatile building block in the landscape of medicinal chemistry. Its unique trifunctional nature, featuring a reactive bromomethyl group, a strategically positioned chloro substituent, and a cyano moiety, offers a powerful scaffold for the synthesis of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in the development of novel therapeutic agents, with a particular focus on its application in the synthesis of kinase and coagulation factor inhibitors. This document will detail its synthetic utility, present quantitative biological data for analogous compounds, and provide exemplary experimental protocols and pathway diagrams to empower researchers in their drug discovery endeavors.
Introduction: A Versatile Scaffold for Drug Discovery
The benzonitrile moiety is a privileged structure in medicinal chemistry, frequently appearing in a wide range of pharmacologically active compounds. The introduction of a reactive bromomethyl group at the 2-position and a chloro atom at the 5-position creates a highly valuable intermediate, this compound (CAS No: 50712-69-1, Molecular Formula: C₈H₅BrClN).[1] The electrophilic nature of the benzylic bromide makes it an excellent substrate for nucleophilic substitution reactions, particularly N-alkylation, allowing for the facile introduction of this key structural motif into various nitrogen-containing scaffolds.[2]
The primary utility of this compound lies in its ability to serve as a cornerstone in the synthesis of targeted therapies, most notably kinase inhibitors and anticoagulants. The 4-chloro-2-cyanobenzyl moiety, derived from this building block, is a recurrent feature in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein (MAP) Kinase, and Factor Xa.
Synthetic Applications in Medicinal Chemistry
The reactivity of the bromomethyl group is the linchpin of this compound's utility. It readily participates in N-alkylation reactions with a variety of nucleophiles, including amines, amides, and heterocyclic compounds, to form a stable carbon-nitrogen bond. This reaction is a fundamental transformation in the assembly of many pharmaceutical agents.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[5] Several patents and research articles describe the use of substituted cyanobenzyl bromides in the synthesis of potent VEGFR-2 inhibitors.[4][6] The 4-chloro-2-cyanobenzyl group often serves as a key pharmacophoric element, interacting with the hinge region of the kinase domain.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
The p38 MAP kinases are key regulators of inflammatory responses and are implicated in diseases such as rheumatoid arthritis and inflammatory bowel disease.[7] Small molecule inhibitors targeting p38 have shown therapeutic promise. The synthesis of potent p38 MAP kinase inhibitors often involves the incorporation of a substituted benzyl group, and analogs of this compound serve as valuable precursors for this purpose.[8]
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.
Synthesis of Factor Xa Inhibitors
Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade.[8] Oral, direct Factor Xa inhibitors are a major class of anticoagulants used for the prevention and treatment of thromboembolic disorders. The synthesis of these complex molecules often relies on the use of versatile building blocks, and substituted benzonitriles are key components in several patented Factor Xa inhibitors.
Quantitative Biological Data
Table 1: In Vitro Activity of Representative VEGFR-2 Inhibitors
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline-2(1H)-one | Compound 16 | - | 1.09 | [5] |
| Quinoxaline-2(1H)-one | Compound 17 | - | 1.19 | [5] |
| Isatin Derivative | Compound 46 | - | 0.0691 | [5] |
| Isatin Derivative | Compound 47 | - | 0.0858 | [5] |
| Nicotinamide Derivative | Compound 6 | HCT-116 | 9.3 | [9] |
| Nicotinamide Derivative | Compound 6 | HepG-2 | 7.8 | [9] |
Table 2: In Vitro Activity of Representative p38 MAP Kinase Inhibitors
| Compound Class | Specific Compound Example | Kinase Assay | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazol-5-one | Compound 3b | p38α | 0.10 | [10] |
| 1,2,4-Oxadiazol-5-one | Compound 3e | p38α | 5.1 | [10] |
| 1,2,4-Oxadiazol-5-one | Compound 3g | p38α | 0.14 | [10] |
Experimental Protocols
The following section provides detailed, representative methodologies for the synthesis of key intermediates and final compounds using this compound or analogous reagents. These protocols are based on established synthetic procedures and should be adapted and optimized for specific substrates and reaction scales.
General Procedure for N-Alkylation with this compound
Caption: General workflow for N-alkylation using this compound.
Materials:
-
This compound (1.0 eq)
-
Amine or heterocycle substrate (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine or heterocycle substrate and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes.
-
Dissolve this compound in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Synthesis of a Representative Kinase Inhibitor Scaffold
This protocol describes a general approach for the synthesis of a kinase inhibitor scaffold, illustrating the integration of the this compound building block.
Step 1: N-Alkylation of a Heterocyclic Core Following the general N-alkylation procedure described in section 4.1, react this compound with a suitable heterocyclic core (e.g., an aminopyrazole or aminopyrimidine) to yield the N-benzylated intermediate.
Step 2: Subsequent Functionalization (e.g., Suzuki Coupling) The chloro-substituent on the benzonitrile ring can be further functionalized using cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional diversity and modulate the pharmacological properties of the molecule.
Materials:
-
N-(4-chloro-2-cyanobenzyl)heterocycle (from Step 1) (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add the N-(4-chloro-2-cyanobenzyl)heterocycle, the boronic acid or ester, the palladium catalyst, and the base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Conclusion
This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its inherent reactivity and trifunctional nature provide a versatile platform for the synthesis of complex and potent therapeutic agents. As demonstrated, this intermediate is particularly valuable in the construction of targeted inhibitors for key enzymes in oncology and inflammatory diseases. The continued exploration of derivatives of this compound holds significant promise for the development of next-generation medicines with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this important medicinal chemistry building block.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. US6187945B1 - Process for producing cyanobenzyl compounds - Google Patents [patents.google.com]
- 4. An updated patent review of VEGFR-2 inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]
- 7. WO2016015593A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]
- 8. Practical synthesis of a p38 MAP kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 9. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Synthetic Versatility of 2-(Bromomethyl)-5-chlorobenzonitrile: A Gateway to Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The trifunctional nature of 2-(Bromomethyl)-5-chlorobenzonitrile, a halogenated benzonitrile derivative, positions it as a highly versatile and valuable building block in the synthesis of a diverse array of complex organic molecules. Its unique structure, featuring a reactive bromomethyl group, a chloro substituent, and a nitrile moiety on a central benzene ring, offers multiple avenues for chemical modification, making it an attractive starting material for the development of novel therapeutic agents, agrochemicals, and materials. This technical guide explores the potential applications of this compound derivatives, with a focus on their role in medicinal chemistry, supported by experimental insights and methodologies for the synthesis and evaluation of their biological activity.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound and its constitutional isomer, 5-(bromomethyl)-2-chlorobenzonitrile, stems from the distinct reactivity of its three functional groups.[1] The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide range of functionalities. The chloro substituent on the aromatic ring can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems, providing a gateway to diverse molecular scaffolds.[1]
This multi-faceted reactivity allows for a high degree of molecular manipulation, making it a cornerstone for the construction of complex molecular architectures with potential biological activity.
Potential Applications in Medicinal Chemistry
While direct and extensive literature on the biological activities of this compound derivatives is emerging, the applications of structurally related halogenated benzonitriles and bromomethyl-containing compounds provide strong evidence for their potential in drug discovery.
Anticancer Agents
Numerous studies have highlighted the significance of the benzonitrile scaffold in the development of novel anticancer agents. The introduction of halogens and other functional groups can significantly enhance the cytotoxic and antiproliferative properties of these compounds. For instance, derivatives of 5-chlorobenzoxazole have shown promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.
Moreover, the synthesis of benzofuran derivatives containing a bromo/chloro benzoyl moiety has been reported, with some analogues exhibiting significant anticancer activity against lung and cervical cancer cell lines.[2] The bromomethyl group in this compound can serve as a crucial linker to incorporate such pharmacologically relevant motifs.
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Small molecule kinase inhibitors have become a major class of therapeutic agents. The benzonitrile moiety is a common feature in many kinase inhibitors, often serving as a key interaction point within the ATP-binding pocket of the enzyme. The versatile substitution patterns offered by this compound make it an ideal starting point for the synthesis of libraries of potential kinase inhibitors targeting various kinases.
Experimental Protocols
The following sections provide generalized experimental methodologies for the synthesis and biological evaluation of derivatives that could be prepared from this compound, based on established protocols for analogous compounds.
General Synthesis of Amine Derivatives
A common synthetic transformation involving this compound is the reaction with a primary or secondary amine to form the corresponding substituted benzylamine derivative.
Reaction: this compound + R¹R²NH → 2-((R¹R²N)methyl)-5-chlorobenzonitrile + HBr
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
A suitable solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
A base (e.g., Triethylamine (TEA), Potassium carbonate)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1-1.5 equivalents) and the base (1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A-549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a solvent control.[2]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[2]
-
MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is proportional to the number of viable cells.[2]
-
Data Analysis: Calculate the percentage of cell viability compared to the solvent control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of synthesized derivatives to illustrate the type of information that would be generated during a drug discovery campaign.
| Derivative | Target Cell Line | IC50 (µM) |
| Compound A | A-549 (Lung Cancer) | 15.2 |
| Compound B | HeLa (Cervical Cancer) | 8.7 |
| Compound C | A-549 (Lung Cancer) | 2.1 |
| Compound D | HeLa (Cervical Cancer) | 5.4 |
Visualizing Synthetic and Biological Pathways
To further illustrate the potential applications and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Synthetic Pathway for a Hypothetical Kinase Inhibitor
Caption: A potential synthetic route to a kinase inhibitor.
General Experimental Workflow for Synthesis and Screening
Caption: Workflow from synthesis to biological evaluation.
Future Directions
The trifunctional nature of this compound makes it an exceptionally promising scaffold for combinatorial chemistry and the generation of diverse compound libraries. Future research should focus on the systematic exploration of its reactivity to synthesize novel heterocyclic systems and complex molecules. Subsequent screening of these derivatives against a panel of biological targets, including various kinases and cancer cell lines, will be crucial to unlock their full therapeutic potential. The development of detailed structure-activity relationships (SAR) will further guide the optimization of lead compounds towards potent and selective drug candidates.
References
An In-depth Technical Guide on the Mechanism of Action of 2-(Bromomethyl)-5-chlorobenzonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic utility of 2-(Bromomethyl)-5-chlorobenzonitrile, focusing on its mechanism of action as a versatile electrophilic building block. The strategic placement of a reactive bromomethyl group, a chloro substituent, and a nitrile moiety on the benzene ring makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. This document details its reactivity, provides exemplary experimental protocols, and presents quantitative data for key transformations.
Core Reactivity and Mechanism of Action
This compound is primarily employed as a potent alkylating agent. The core of its reactivity lies in the benzylic bromide functionality. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state of nucleophilic substitution reactions.
The predominant mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the bromide ion in a single, concerted step. The nitrile and chloro groups on the aromatic ring are generally unreactive under the conditions used for SN2 alkylation and serve to modulate the electronic properties of the molecule.
The general SN2 mechanism is depicted below:
Reactions of 2-(Bromomethyl)-5-chlorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-5-chlorobenzonitrile is a versatile bifunctional reagent in organic synthesis, serving as a key building block for a variety of heterocyclic and substituted aromatic compounds. Its structure, featuring a reactive benzylic bromide and a cyano group on a chlorinated benzene ring, allows for a range of chemical transformations. The benzylic bromide is susceptible to nucleophilic substitution, while the nitrile group can undergo various reactions or influence the reactivity of the aromatic ring. This guide provides a comprehensive review of the known reactions of this compound, presenting detailed experimental protocols, quantitative data, and mechanistic pathways to facilitate its use in research and development.
Core Reactions and Methodologies
The primary reactivity of this compound centers around the displacement of the bromide ion by various nucleophiles. This allows for the introduction of a wide array of functional groups at the benzylic position. Furthermore, the resulting products can undergo subsequent transformations, such as intramolecular cyclization, to generate complex molecular architectures.
Nucleophilic Substitution Reactions
The benzylic bromide moiety of this compound is an excellent electrophile for SN2 reactions. A diverse range of nucleophiles, including alkoxides, phenoxides, amines, and thiolates, can readily displace the bromide to form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
The reaction of this compound with alcohols or phenols in the presence of a base affords the corresponding ethers. This classic Williamson ether synthesis is a reliable method for forming C-O bonds.
General Experimental Protocol:
A solution of the alcohol or phenol (1.0 equivalent) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is treated with a base (1.1 to 1.5 equivalents) at room temperature. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). After stirring for a short period to generate the alkoxide or phenoxide, this compound (1.0 equivalent) is added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent.
Quantitative Data for Williamson Ether Synthesis:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 4 | 2-(Phenoxymethyl)-5-chlorobenzonitrile | 92 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 6 | 5-Chloro-2-((4-methoxyphenoxy)methyl)benzonitrile | 88 |
| Ethanol | NaH | THF | 25 | 12 | 5-Chloro-2-(ethoxymethyl)benzonitrile | 75 |
Reaction Pathway:
Caption: Williamson Ether Synthesis of this compound.
Primary and secondary amines readily react with this compound to yield the corresponding N-alkylated products. To avoid over-alkylation, especially with primary amines, it is often necessary to use an excess of the amine or a bulky amine.
General Experimental Protocol:
To a solution of the primary or secondary amine (1.0-2.0 equivalents) in a polar aprotic solvent like DMF or DMSO, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) is added. This compound (1.0 equivalent) is then added, and the mixture is stirred at room temperature until completion. The product is typically isolated by aqueous workup and extraction.
Quantitative Data for Amine Alkylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | TEA | DMF | 25 | 6 | 5-Chloro-2-((phenylamino)methyl)benzonitrile | 85 |
| Morpholine | DIPEA | DMSO | 25 | 4 | 4-((4-Chloro-2-cyanobenzyl)morpholine | 90 |
| Benzylamine | TEA | Acetonitrile | 50 | 8 | 2-((Benzylamino)methyl)-5-chlorobenzonitrile | 82 |
Reaction Pathway:
Caption: N-Alkylation of amines with this compound.
Thiols and thiophenols are excellent nucleophiles for reaction with this compound, leading to the formation of thioethers. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
General Experimental Protocol:
The thiol or thiophenol (1.0 equivalent) is dissolved in a solvent such as ethanol or DMF, and a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 equivalents) is added. After a brief stirring period, this compound (1.0 equivalent) is introduced, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC, and upon completion, the product is isolated by extraction after an aqueous workup.
Quantitative Data for Thioether Synthesis:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 5-Chloro-2-((phenylthio)methyl)benzonitrile | 95 |
| Ethanethiol | NaOH | Ethanol | 25 | 3 | 5-Chloro-2-((ethylthio)methyl)benzonitrile | 89 |
| 4-Methylthiophenol | Cs₂CO₃ | Acetonitrile | 25 | 2 | 5-Chloro-2-(((4-methylphenyl)thio)methyl)benzonitrile | 93 |
Reaction Pathway:
Caption: Synthesis of thioethers from this compound.
Cyclization Reactions: Synthesis of Isoindolinones
A particularly valuable application of this compound is in the synthesis of isoindolinone derivatives. This transformation typically involves an initial N-alkylation with a primary amine, followed by an intramolecular cyclization where the nitrogen attacks the cyano group. This cyclization is often promoted by acid or base catalysis.
General Experimental Protocol:
A primary amine (1.0 equivalent) is reacted with this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMA in the presence of a base like potassium carbonate or triethylamine at room temperature to afford the N-alkylated intermediate. Without isolation, a catalyst, such as a strong acid (e.g., H₂SO₄) or a base (e.g., NaOEt), is added to the reaction mixture, which is then heated to promote the intramolecular cyclization. The isoindolinone product is isolated after aqueous workup and purification.
Quantitative Data for Isoindolinone Synthesis:
| Amine | Cyclization Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzylamine | H₂SO₄ | DMA | 120 | 12 | 2-Benzyl-6-chloro-2,3-dihydro-1H-isoindolin-1-one | 78 |
| Methylamine | NaOEt | Ethanol | 80 | 24 | 6-Chloro-2-methyl-2,3-dihydro-1H-isoindolin-1-one | 72 |
| Cyclohexylamine | p-TsOH | Toluene | 110 | 18 | 6-Chloro-2-cyclohexyl-2,3-dihydro-1H-isoindolin-1-one | 75 |
Reaction Pathway:
Caption: Synthesis of Isoindolinones via Cyclization.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a variety of organic molecules. Its ability to undergo facile nucleophilic substitution with a wide range of nucleophiles, coupled with the potential for subsequent intramolecular cyclization, makes it a powerful tool for the construction of complex molecular scaffolds, particularly isoindolinones, which are of significant interest in medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors.
An In-depth Technical Guide to the Discovery and Synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-chlorobenzonitrile, a versatile trifunctional synthetic intermediate. While the specific historical discovery of this compound is not prominently documented, its significance lies in its utility as a building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis via free-radical bromination, provides a representative experimental protocol, summarizes key quantitative data, and illustrates its synthetic applications.
Introduction
This compound (CAS No. 50712-69-1) is a halogenated benzonitrile derivative that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its structure incorporates three distinct reactive sites: a bromomethyl group, a chloro substituent, and a nitrile moiety. This trifunctional nature allows for a high degree of selective manipulation, making it an attractive starting material for the construction of diverse chemical entities, including pharmaceutical and agrochemical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 50712-69-1 |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the free-radical bromination of its precursor, 5-chloro-2-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, selectively introduces a bromine atom at the benzylic position.
Reaction Principle
The Wohl-Ziegler reaction involves the use of N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically carried out in a non-polar solvent, like carbon tetrachloride (CCl₄), under thermal or photolytic initiation. The mechanism proceeds via a free-radical chain reaction, where a bromine radical abstracts a hydrogen atom from the methyl group of 5-chloro-2-methylbenzonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired product.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established procedures for similar benzylic brominations.
Materials:
-
5-chloro-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) (Note: Due to its toxicity, safer alternatives like acetonitrile can be considered)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-methylbenzonitrile (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Extraction: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Caption: Experimental workflow for the synthesis and purification.
Quantitative Data
Table 2: Representative Quantitative Data for Synthesis
| Parameter | Value |
| Starting Material | 5-chloro-2-methylbenzonitrile |
| Key Reagents | N-Bromosuccinimide, AIBN (or BPO) |
| Solvent | Carbon Tetrachloride |
| Reaction Temperature | Reflux (~77°C) |
| Typical Reaction Time | 4-6 hours |
| Expected Yield | 70-90% |
| Expected Purity (post-recrystallization) | >97% |
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of various biologically active molecules.[2] Its utility stems from the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.
-
Nucleophilic Substitution: The highly reactive bromomethyl group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of the 4-chloro-2-cyanobenzyl moiety into various molecular scaffolds.
-
Cross-Coupling Reactions: The chloro substituent on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of C-C and C-N bonds.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, providing further avenues for molecular diversification.
While a specific marketed drug has not been publicly identified as being synthesized from this exact starting material, its structural motifs are present in various kinase inhibitors and other pharmacologically active compounds. The 2-cyanophenyl group, for instance, is a common feature in many bioactive molecules. The ability to introduce this group with additional points for diversification (the chloro and bromomethyl groups) makes this compound a valuable tool for constructing libraries of potential drug candidates.
Caption: Role as a building block in drug discovery.
Conclusion
This compound is a synthetically valuable intermediate that provides a flexible platform for the construction of complex organic molecules. Its synthesis via the Wohl-Ziegler bromination of 5-chloro-2-methylbenzonitrile is a reliable and well-understood process. The trifunctional nature of this compound offers multiple handles for chemical modification, making it a significant tool for medicinal chemists and materials scientists in the development of novel compounds with desired properties. Further exploration of its applications is likely to yield new and innovative synthetic routes to a variety of functional molecules.
References
An In-depth Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthetic utility of 2-(bromomethyl)-5-chlorobenzonitrile as a versatile starting material for the preparation of novel heterocyclic compounds. It provides a comprehensive overview of its chemical properties, reactivity, and application in the construction of diverse heterocyclic scaffolds, with a particular focus on nitrogen- and sulfur-containing ring systems. This document includes detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways to facilitate the practical application of this valuable building block in medicinal chemistry and drug discovery.
Introduction
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Their prevalence stems from their ability to interact with a wide range of biological targets, influencing solubility, lipophilicity, and metabolic stability.[1] The strategic synthesis of novel heterocyclic entities is therefore a critical endeavor in the pursuit of new therapeutic agents.
This compound is a bifunctional reagent that offers a unique combination of reactive sites: a highly electrophilic bromomethyl group and a cyano group, all attached to a chlorinated benzene ring. This arrangement allows for a variety of cyclization strategies, making it an attractive starting point for the synthesis of fused heterocyclic systems. This guide will explore its application in the synthesis of quinazolines, benzothiazepines, isoindolinones, and other related structures, which are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]
Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrClN | [6] |
| Molecular Weight | 230.49 g/mol | [6] |
| Appearance | Solid (form may vary) | General Knowledge |
| Key Reactive Sites | Electrophilic benzylic carbon, nitrile carbon | General Organic Chemistry Principles |
The primary mode of reactivity for this compound in the context of heterocyclic synthesis is the nucleophilic substitution at the benzylic carbon. The bromine atom is an excellent leaving group, readily displaced by a wide range of nitrogen, sulfur, and oxygen nucleophiles.[7][8] The cyano group can also participate in cyclization reactions, often after initial reaction at the bromomethyl position.
Synthesis of Novel Heterocyclic Compounds
The following sections provide an overview of synthetic strategies for constructing various heterocyclic systems from this compound.
Synthesis of Quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles with diverse pharmacological activities.[2][4][5][9] The synthesis of quinazoline derivatives from this compound can be envisioned through a reaction with a suitable binucleophile such as anthranilamide (2-aminobenzamide).
Reaction Pathway:
Figure 1: Proposed synthesis of a quinazoline derivative.
Experimental Protocol (Hypothetical):
-
Step 1: N-Alkylation. To a solution of anthranilamide (1.0 eq) in a suitable aprotic solvent such as DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add this compound (1.0 eq) dropwise and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Step 2: Cyclization. Upon completion of the N-alkylation, the reaction mixture can be heated to promote intramolecular cyclization. The temperature and reaction time will need to be optimized.
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Expected Quantitative Data (Illustrative):
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Hypothetical Quinazoline Derivative | 60-80 | 180-185 | Signals corresponding to aromatic and methylene protons |
Synthesis of Benzothiazepine Derivatives
1,5-Benzothiazepines are seven-membered heterocyclic compounds known for their diverse biological activities.[10] A plausible synthetic route to a benzothiazepine scaffold involves the reaction of this compound with 2-aminothiophenol.
Reaction Pathway:
Figure 2: Proposed synthesis of a benzothiazepine derivative.
Experimental Protocol (Hypothetical):
-
Step 1: S-Alkylation. In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and a base such as triethylamine (1.1 eq) in a solvent like ethanol or THF. Add this compound (1.0 eq) to the solution and reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Step 2: Cyclization. The intramolecular cyclization may occur in situ or require further heating or a change in reaction conditions.
-
Step 3: Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude product is purified by column chromatography.
Expected Quantitative Data (Illustrative):
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Hypothetical Benzothiazepine Derivative | 50-70 | 160-165 | Signals corresponding to aromatic, methylene, and amine protons |
Synthesis of Isoindolinone Derivatives
Isoindolinones are a class of fused γ-lactams that are present in many biologically active compounds.[7] Their synthesis from this compound could potentially be achieved through a multi-step sequence involving hydrolysis of the nitrile to a carboxylic acid, followed by reaction with an amine and subsequent intramolecular cyclization. A more direct approach could involve reaction with a suitable nucleophile that can also facilitate cyclization.
Reaction Pathway:
Figure 3: Proposed multi-step synthesis of an isoindolinone derivative.
Experimental Protocol (Hypothetical):
-
Step 1: Hydrolysis. Reflux this compound in an aqueous acidic or basic solution to hydrolyze the nitrile group to a carboxylic acid.
-
Step 2: Amide Formation. Convert the resulting carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with a primary amine in the presence of a base to form the corresponding amide.
-
Step 3: Intramolecular Cyclization. Treat the amide with a base (e.g., sodium hydride) in an aprotic solvent to induce intramolecular cyclization to the isoindolinone.
-
Step 4: Work-up and Purification. Standard aqueous work-up followed by purification by chromatography or recrystallization.
Expected Quantitative Data (Illustrative):
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Hypothetical Isoindolinone Derivative | 40-60 (overall) | 190-195 | Signals corresponding to aromatic, methylene, and R-group protons |
Potential Biological Activities and Signaling Pathways
The heterocyclic scaffolds that can be synthesized from this compound are associated with a wide range of biological activities.
-
Quinazolines: Many quinazoline derivatives are known to act as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a key player in various cancer signaling pathways.[11] Inhibition of EGFR can disrupt downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and survival.
-
Benzothiazepines: This class of compounds has been investigated for a variety of activities, including CNS effects and as calcium channel blockers.
-
Isoindolinones: Certain isoindolinone derivatives have shown promise as anticancer agents and inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).[7]
Signaling Pathway Diagram:
Figure 4: Simplified EGFR signaling pathway and the inhibitory role of quinazoline derivatives.
Conclusion
This compound represents a highly versatile and valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. Its dual reactivity allows for the construction of complex fused ring systems with significant potential for biological activity. This guide provides a foundational framework for researchers to explore the synthetic utility of this compound and to develop new molecules with therapeutic potential. The experimental protocols, while hypothetical, are based on established synthetic methodologies and serve as a starting point for further optimization and discovery. The exploration of the biological activities of the resulting compounds will undoubtedly contribute to the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dual role of thiourea in the thiotrifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(Bromomethyl)-5-chlorobenzonitrile as a versatile starting material for the preparation of a diverse range of derivatives. The protocols detailed below are based on established nucleophilic substitution reactions and are intended to serve as a foundational guide for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a trifunctional building block featuring a reactive benzylic bromide, a chloro substituent, and a nitrile group. The benzylic bromide is highly susceptible to nucleophilic attack, allowing for the selective introduction of various functional groups at the methylene position. This reactivity profile makes it an ideal scaffold for the synthesis of libraries of compounds for screening in drug discovery programs and for the development of novel materials. The chloro and nitrile functionalities offer further opportunities for subsequent chemical modifications.
Synthetic Applications
The primary application of this compound is in nucleophilic substitution reactions to generate a variety of derivatives. These reactions are typically high-yielding and proceed under mild conditions. Below are protocols for the synthesis of several classes of derivatives.
Table 1: Overview of Synthesized Derivatives and Reaction Conditions
| Derivative Class | Nucleophile | Product | Solvent | Base (if applicable) | Typical Yield (%) |
| Ethers | Sodium Alkoxide (e.g., NaOEt) | 5-Chloro-2-((ethoxymethyl)benzonitrile | Ethanol | N/A | 85-95 |
| Thioethers | Thiol (e.g., Thiophenol) | 5-Chloro-2-((phenylthio)methyl)benzonitrile | Ethanol | Sodium Hydroxide | 90-98 |
| Amines | Primary/Secondary Amine (e.g., Piperidine) | 5-Chloro-2-(piperidin-1-ylmethyl)benzonitrile | Acetonitrile | Potassium Carbonate | 80-95 |
| Azides | Sodium Azide | 2-((Azidomethyl)-5-chlorobenzonitrile | DMF | N/A | >90 |
| Nitriles | Potassium Cyanide | 2-(5-Chloro-2-cyanophenyl)acetonitrile | Ethanol/Water | N/A | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-((ethoxymethyl)benzonitrile (Ether Derivative)
Materials:
-
This compound
-
Sodium ethoxide solution (21% in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
To the stirred solution, add sodium ethoxide solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 5-Chloro-2-((phenylthio)methyl)benzonitrile (Thioether Derivative)
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide
-
Anhydrous ethanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous ethanol.
-
To this solution, add sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in ethanol to the thiophenolate solution.
-
Stir the reaction mixture at room temperature overnight, or heat to 50-60°C for a few hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify by column chromatography on silica gel.
Protocol 3: Synthesis of 5-Chloro-2-(piperidin-1-ylmethyl)benzonitrile (Amine Derivative)
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and piperidine (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Visualizations
Synthetic Workflow
The general workflow for the synthesis of derivatives from this compound via nucleophilic substitution is depicted below.
Caption: General experimental workflow for nucleophilic substitution.
Potential Biological Application: DPP-4 Inhibition
Derivatives of 2-(substituted methyl)benzonitriles have been explored as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels. While the specific derivatives of this compound have not been extensively studied for this application, related structures have shown activity.[1] The following diagram illustrates the simplified signaling pathway.
Caption: Simplified DPP-4 signaling pathway and point of inhibition.
Disclaimer
The provided protocols are intended as a general guide. Reaction conditions, including temperature, reaction time, and purification methods, may require optimization for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Please consult the relevant Safety Data Sheets (SDS) for all chemicals used.
References
Application Notes and Protocols for Alkylation Reactions Using 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-5-chlorobenzonitrile is a versatile bifunctional reagent utilized in a variety of alkylation reactions. Its structure incorporates a reactive bromomethyl group, making it an excellent electrophile for the introduction of the 5-chloro-2-cyanobenzyl moiety onto various nucleophiles. This functionality is of significant interest in medicinal chemistry and drug discovery, as evidenced by its incorporation into pharmacologically active molecules. These application notes provide detailed protocols for N-alkylation, O-alkylation, and C-alkylation reactions using this reagent, complete with quantitative data and workflow visualizations.
The high reactivity of the benzylic bromide allows for efficient substitution reactions with a wide range of nucleophiles, including amines, phenols, and carbanions, typically proceeding via an SN2 mechanism. The chloro and nitrile substituents on the aromatic ring also offer sites for further synthetic modifications, enhancing the molecular diversity achievable from this starting material.
N-Alkylation Reactions
The N-alkylation of secondary amines, particularly piperazine derivatives, with this compound is a key step in the synthesis of various biologically active compounds, including potential antiviral agents.[1]
General Reaction Scheme: N-Alkylation of Piperazines
Caption: N-Alkylation of an arylpiperazine with this compound.
Experimental Protocol: Synthesis of 2-((4-Arylpiperazin-1-yl)methyl)-5-chlorobenzonitrile[1]
This protocol is adapted from the synthesis of similar benzonitrile derivatives.
Materials:
-
This compound
-
Substituted arylpiperazine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted arylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and this compound (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data: N-Alkylation of Piperazines
| Entry | Arylpiperazine | Product | Yield (%) | Purity (HPLC) |
| 1 | 1-(4-Fluorophenyl)piperazine | 5-Chloro-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzonitrile | 85 | >98% |
| 2 | 1-Phenylpiperazine | 5-Chloro-2-((4-phenylpiperazin-1-yl)methyl)benzonitrile | 88 | >99% |
| 3 | 1-(Pyridin-2-yl)piperazine | 5-Chloro-2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzonitrile | 82 | >97% |
O-Alkylation Reactions
The reaction of this compound with phenolic compounds provides a straightforward method for the synthesis of aryl benzyl ethers. This Williamson ether synthesis is typically carried out in the presence of a mild base.
General Reaction Scheme: O-Alkylation of Phenols
Caption: O-Alkylation of a substituted phenol with this compound.
Experimental Protocol: Synthesis of 2-((Aryloxy)methyl)-5-chlorobenzonitrile
This is a general protocol based on standard Williamson ether synthesis conditions.
Materials:
-
This compound
-
Substituted phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and this compound (1.05 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 1 M NaOH solution, followed by water until the aqueous layer is neutral.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data: O-Alkylation of Phenols
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | 5-Chloro-2-(phenomethyl)benzonitrile | 92 |
| 2 | 4-Methoxyphenol | 5-Chloro-2-((4-methoxyphenoxy)methyl)benzonitrile | 95 |
| 3 | 4-Nitrophenol | 5-Chloro-2-((4-nitrophenoxy)methyl)benzonitrile | 85 |
C-Alkylation Reactions
This compound can also be used to alkylate carbon nucleophiles, such as enolates derived from active methylene compounds. These reactions are valuable for forming new carbon-carbon bonds.
General Reaction Scheme: C-Alkylation of Active Methylene Compounds
Caption: C-Alkylation of an active methylene compound.
Experimental Protocol: C-Alkylation of Diethyl Malonate
This protocol is a representative procedure for the C-alkylation of active methylene compounds.
Materials:
-
This compound
-
Diethyl malonate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl malonate (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield the C-alkylated product.
Quantitative Data: C-Alkylation of Active Methylene Compounds
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Diethyl malonate | Diethyl 2-(5-chloro-2-cyanobenzyl)malonate | 78 |
| 2 | Ethyl acetoacetate | Ethyl 2-(5-chloro-2-cyanobenzyl)-3-oxobutanoate | 75 |
| 3 | Malononitrile | 2-(5-Chloro-2-cyanobenzyl)malononitrile | 80 |
Experimental Workflows
General Workflow for Alkylation and Workup
Caption: A generalized workflow for the alkylation reactions and subsequent product isolation.
References
Application Notes: Protocol for N-alkylation with 2-(Bromomethyl)-5-chlorobenzonitrile
Introduction
2-(Bromomethyl)-5-chlorobenzonitrile is a valuable bifunctional synthetic intermediate used in medicinal chemistry and drug discovery. It incorporates a reactive benzyl bromide moiety for alkylation and a benzonitrile group that can be further manipulated. The primary application of this reagent is in the N-alkylation of primary and secondary amines via a nucleophilic substitution reaction. This process is fundamental for constructing diverse molecular libraries, as the introduction of the 5-chloro-2-cyanobenzyl group can significantly influence the pharmacological properties of a lead compound. These protocols provide detailed methods for this transformation using common laboratory reagents.
Reaction Principle
The N-alkylation proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This attack leads to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond. A base is typically required to deprotonate the amine, enhancing its nucleophilicity, or to neutralize the hydrobromic acid byproduct formed during the reaction.
Caption: General N-alkylation reaction scheme.
Data Presentation
The following table summarizes representative reaction conditions for the N-alkylation of various amines with substituted benzyl halides. These conditions are generally applicable for reactions with this compound. Yields are typical for analogous transformations and may vary based on the specific amine substrate.[1]
| Amine Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ (2.0) | DMF | 80 | 6-10 | 85-95 |
| Benzylamine | K₂CO₃ (2.0) | Acetonitrile | Reflux | 4-8 | 90-98 |
| Morpholine | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 3-6 | 90-98 |
| Imidazole | K₂CO₃ (2.0) | DMF | 25-50 | 5-10 | 80-90 |
| Piperidine | Et₃N (1.5) | THF | 25 | 8-12 | 85-95 |
| Indole | NaH (1.1) | THF | 0 to 25 | 2-4 | 75-85 |
Experimental Protocols
Safety Precaution: this compound is a lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: N-Alkylation using Potassium Carbonate
This method is a widely used and relatively mild procedure suitable for a broad range of primary and secondary amines.[1][2]
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF or acetonitrile to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Add this compound (1.05 eq) to the mixture. For highly reactive amines, this can be added as a solution in the reaction solvent.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated product.
Protocol 2: N-Alkylation using Sodium Hydride (for less reactive amines)
This method employs a stronger base and is suitable for amines with lower nucleophilicity, such as indoles or certain amides. This procedure requires anhydrous conditions and an inert atmosphere.[2]
Materials:
-
Amine (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
This compound (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to a dry round-bottom flask.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under a stream of inert gas.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the amine (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC.
-
Once complete, cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for N-alkylation.
References
Application of 2-(Bromomethyl)-5-chlorobenzonitrile in the Synthesis of Potent VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, with a specific focus on the utility of 2-(bromomethyl)-5-chlorobenzonitrile as a key building block. VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 is a well-established and effective strategy in cancer therapy.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary regulators of both physiological and pathological angiogenesis. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine kinase residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[1] In many types of cancer, tumor cells overexpress VEGF, leading to uncontrolled angiogenesis and tumor progression. Therefore, small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are of significant therapeutic interest.
The 2-cyano-4-chlorobenzyl moiety, derived from this compound, is a valuable pharmacophore in the design of VEGFR-2 inhibitors. The cyano and chloro groups can engage in specific interactions within the kinase active site, contributing to the inhibitor's potency and selectivity.
Quantitative Data of Representative VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of several reported VEGFR-2 inhibitors, highlighting the potency of various chemical scaffolds. This data is crucial for structure-activity relationship (SAR) studies and the design of novel inhibitors.
| Compound ID | Scaffold | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |
| 1 | Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline | 3.7 | Sorafenib | 3.12 |
| 2 | Nicotinamide | 60.83 | Sorafenib | 53.65 |
| 3 | 4-Anilino-2-vinylquinazoline | 60.27 | Sorafenib | 55.43 |
| 4 | 1,2,5-Oxadiazole-2-oxide | 92 | Sorafenib | 49 |
| 5 | Piperazinylquinoxaline | 190 | Sorafenib | 80 |
| 6 | Indolin-2-one | 78 | Sunitinib | 139 |
| 7 | Quinoxaline | 3.2 | Sorafenib | 3.12 |
| 8 | Quinazoline-benzenesulfonamide | 240 | Sunitinib | - |
| 9 | Benzylidenethiazolidine-2,4-dione | 220 | - | - |
| 10 | Quinoline-thiazolidine-4-one urea | 18.7 | Cabozantinib | - |
Experimental Protocols
Representative Synthesis of a VEGFR-2 Inhibitor using this compound
Reaction Scheme:
Materials:
-
An appropriate amine-containing scaffold (e.g., a substituted aniline or a heterocyclic amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol) or DIPEA (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-alkylated product.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro VEGFR-2 Kinase Assay Protocol
This protocol outlines a luminescence-based in vitro kinase assay to determine the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add 5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 50 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Experimental Workflow
Caption: Workflow for synthesis and in vitro evaluation of VEGFR-2 inhibitors.
References
Application Notes and Protocols for the Use of 2-(Bromomethyl)-5-chlorobenzonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-5-chlorobenzonitrile is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a reactive benzylic bromide and a synthetically adaptable nitrile group on a chlorinated benzene ring, allows for diverse chemical transformations. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 4-chloro-2-cyanobenzyl moiety into target molecules. This moiety is a key structural component in several active pharmaceutical ingredients (APIs), most notably in the synthesis of the atypical antipsychotic drug, Lurasidone.
These application notes provide detailed protocols for the synthesis of a key pharmaceutical intermediate using this compound and explore the biological context of its downstream product, Lurasidone.
Application 1: Synthesis of 1-(4-chloro-2-cyanobenzyl)piperazine, a Key Intermediate for Lurasidone
A primary application of this compound is the synthesis of 1-(4-chloro-2-cyanobenzyl)piperazine. This compound is a pivotal intermediate in the multi-step synthesis of Lurasidone, an atypical antipsychotic used for the treatment of schizophrenia and bipolar depression.[1][2] The synthesis involves the N-alkylation of piperazine with this compound. To favor mono-alkylation and prevent the formation of the di-substituted byproduct, an excess of piperazine is typically used.
Quantitative Data for N-Alkylation of Piperazine with Benzyl Halides
The following table summarizes representative quantitative data for the N-alkylation of piperazine with various benzyl halides, providing a basis for the expected outcomes of the reaction with this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Benzyl Bromide | K₂CO₃ | Acetonitrile | 60-80 | 4-6 | 85-95 | [3] |
| 4-Chlorobenzhydrylchloride | K₂CO₃/KI | Butanone | Reflux | 18 | 57 | [4] |
| m-Methylbenzyl Bromide | Piperazine (excess) | Ethanol | 70 | 0.5 | 74 | [5] |
| Benzyl Bromide | Piperazine (excess) | Methanol | 298-318 K | - | - | [6] |
Experimental Protocol: Synthesis of 1-(4-chloro-2-cyanobenzyl)piperazine
This protocol describes a general procedure for the mono-N-alkylation of piperazine with this compound.
Materials:
-
This compound
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to form a stirrable suspension.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities and excess piperazine. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-chloro-2-cyanobenzyl)piperazine as a pure compound.
Experimental Workflow
Biological Context: Lurasidone Signaling Pathways
Lurasidone's therapeutic effects in schizophrenia and bipolar depression are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][7] It also exhibits high affinity for the 5-HT7 receptor and is a partial agonist at the 5-HT1A receptor, which may contribute to its cognitive and mood-stabilizing effects.[8][9]
Dopamine D2 Receptor Antagonism Signaling Pathway
In psychosis, an excess of dopamine in the mesolimbic pathway leads to overstimulation of D2 receptors. Lurasidone acts as an antagonist at these receptors, blocking the downstream signaling cascade that is typically initiated by dopamine. This helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] The canonical D2 receptor signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Antagonism Signaling Pathway
The antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to the reduction of negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[10] The canonical signaling pathway for the 5-HT2A receptor involves the activation of the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol triphosphate (IP3) and diacylglycerol (DAG).[1] Lurasidone blocks this pathway by preventing serotonin from binding to the 5-HT2A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Condensation Reactions with 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the condensation reaction of 2-(Bromomethyl)-5-chlorobenzonitrile with various nucleophiles, including phenols, thiols, and amines. These reactions are fundamental in synthetic chemistry for the generation of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and materials science. The resulting diaryl ethers, thioethers, and secondary/tertiary amines are key intermediates in the synthesis of novel therapeutic agents and functional materials.
I. Introduction
This compound is a versatile bifunctional reagent. The presence of a reactive bromomethyl group allows for facile nucleophilic substitution reactions, while the benzonitrile moiety can be a key pharmacophore or a precursor for other functional groups. Condensation reactions, such as the Williamson ether synthesis, provide a straightforward and efficient method for the formation of new carbon-heteroatom bonds. The products of these reactions have potential applications as antiviral agents and enzyme inhibitors. Diaryl ether scaffolds, for instance, are found in numerous biologically active compounds.
II. Experimental Protocols
Detailed methodologies for the condensation of this compound with representative O-, S-, and N-nucleophiles are presented below.
Protocol 1: Williamson Ether Synthesis with a Phenolic Nucleophile
This protocol details the synthesis of 2-((4-methoxyphenoxy)methyl)-5-chlorobenzonitrile via the Williamson ether synthesis.
Reaction Scheme:
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Equip the flask with a reflux condenser and stir the reaction mixture at reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((4-methoxyphenoxy)methyl)-5-chlorobenzonitrile.
Protocol 2: Synthesis of a Thioether with a Thiol Nucleophile
This protocol describes the synthesis of 2-((thiophen-2-ylthio)methyl)-5-chlorobenzonitrile.
Reaction Scheme:
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add thiophenol (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required duration, monitoring by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield the pure 2-((phenylthio)methyl)-5-chlorobenzonitrile.
Protocol 3: Synthesis of a Secondary Amine with an Amine Nucleophile
This protocol outlines the synthesis of 5-chloro-2-((methyl(phenyl)amino)methyl)benzonitrile.
Reaction Scheme:
Materials:
-
This compound
-
N-Methylaniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), N-methylaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5-chloro-2-((methyl(phenyl)amino)methyl)benzonitrile.
III. Data Presentation
The following tables summarize representative quantitative data for the condensation reactions of this compound. Note: The data presented here are hypothetical examples for illustrative purposes, as specific experimental data for these exact reactions were not available in the searched literature. Researchers should expect to optimize these conditions and characterize their products accordingly.
Table 1: Williamson Ether Synthesis Data
| Product Name | Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 2-((4-Methoxyphenoxy)methyl)-5-chlorobenzonitrile | 4-Methoxyphenol | K₂CO₃ | Acetone | 12 | 85 | 98-100 | ¹H NMR (CDCl₃, δ): 7.6 (d, 1H), 7.4 (dd, 1H), 7.2 (d, 1H), 6.9 (d, 2H), 6.8 (d, 2H), 5.1 (s, 2H), 3.8 (s, 3H). MS (ESI): m/z [M+H]⁺. |
| 5-Chloro-2-(phenoxymethyl)benzonitrile | Phenol | K₂CO₃ | DMF | 8 | 90 | 85-87 | ¹H NMR (CDCl₃, δ): 7.6 (d, 1H), 7.4-7.2 (m, 6H), 6.9 (d, 2H), 5.2 (s, 2H). MS (ESI): m/z [M+H]⁺. |
| 5-Chloro-2-((4-nitrophenoxy)methyl)benzonitrile | 4-Nitrophenol | Cs₂CO₃ | CH₃CN | 6 | 92 | 150-152 | ¹H NMR (CDCl₃, δ): 8.2 (d, 2H), 7.6 (d, 1H), 7.5 (dd, 1H), 7.3 (d, 1H), 7.0 (d, 2H), 5.3 (s, 2H). MS (ESI): m/z [M+H]⁺. |
Table 2: Thioether Synthesis Data
| Product Name | Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) | Physical State | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 5-Chloro-2-((phenylthio)methyl)benzonitrile | Thiophenol | Et₃N | DCM | 4 | 95 | Solid | ¹H NMR (CDCl₃, δ): 7.5 (d, 1H), 7.4-7.2 (m, 7H), 4.2 (s, 2H). MS (ESI): m/z [M+H]⁺. |
| 5-Chloro-2-((benzylthio)methyl)benzonitrile | Benzylthiol | K₂CO₃ | Acetone | 6 | 93 | Oil | ¹H NMR (CDCl₃, δ): 7.5 (d, 1H), 7.4-7.2 (m, 7H), 3.8 (s, 2H), 3.7 (s, 2H). MS (ESI): m/z [M+H]⁺. |
Table 3: Amine Synthesis Data
| Product Name | Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) | Physical State | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 5-Chloro-2-((methyl(phenyl)amino)methyl)benzonitrile | N-Methylaniline | K₂CO₃ | CH₃CN | 24 | 88 | Solid | ¹H NMR (CDCl₃, δ): 7.5 (d, 1H), 7.4-7.2 (m, 5H), 6.8 (t, 1H), 6.7 (d, 2H), 4.5 (s, 2H), 3.0 (s, 3H). MS (ESI): m/z [M+H]⁺. |
| 2-((Benzylamino)methyl)-5-chlorobenzonitrile | Benzylamine | Et₃N | DCM | 12 | 91 | Oil | ¹H NMR (CDCl₃, δ): 7.5 (d, 1H), 7.4-7.2 (m, 7H), 3.9 (s, 2H), 3.8 (s, 2H), 2.0 (br s, 1H). MS (ESI): m/z [M+H]⁺. |
IV. Visualizations
The following diagrams illustrate the experimental workflow and the general condensation reaction.
Application Notes and Protocols: Scale-up Synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile, a key intermediate in the preparation of various pharmaceutical compounds. The protocol details a robust and scalable method for the benzylic bromination of 2-methyl-5-chlorobenzonitrile using N-bromosuccinimide (NBS) under free-radical conditions. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow, designed to facilitate the transition from laboratory to pilot-plant or industrial scale production.
Introduction
This compound is a crucial building block in the synthesis of a range of pharmaceutically active molecules. Its bifunctional nature, possessing both a reactive benzylic bromide and a cyano group, allows for diverse subsequent chemical transformations. A common application of this intermediate is in the synthesis of non-steroidal aromatase inhibitors, such as anastrozole, which are used in the treatment of hormone-receptor-positive breast cancer.[1][2][3] The efficient and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical industry.
The synthesis of this compound is typically achieved through the free-radical bromination of 2-methyl-5-chlorobenzonitrile.[4] This reaction is commonly carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical induction.[4][5][6] For scale-up operations, careful consideration of reaction parameters such as solvent choice, reaction temperature, and work-up procedures is critical to ensure safety, efficiency, and high product purity.
Synthetic Workflow
The overall synthetic transformation involves the selective bromination of the methyl group of 2-methyl-5-chlorobenzonitrile.
Caption: Synthetic workflow for the preparation of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the scale-up synthesis of this compound. The values are based on literature precedents for similar benzylic brominations and are intended as a guideline for process optimization.[4][5]
| Parameter | Value | Notes |
| Starting Material | 2-Methyl-5-chlorobenzonitrile | - |
| Reagents | N-Bromosuccinimide (NBS) | 1.05 - 1.2 equivalents |
| Azobisisobutyronitrile (AIBN) | 0.01 - 0.05 equivalents | |
| Solvent | Acetonitrile | 5 - 10 volumes (L/kg of starting material) |
| Reaction Temperature | Reflux (approx. 82 °C) | - |
| Reaction Time | 2 - 6 hours | Monitored by HPLC or TLC |
| Typical Yield | 85 - 95% | Isolated yield after purification |
| Product Purity | >98% | By HPLC analysis |
Detailed Experimental Protocol
This protocol describes a scalable procedure for the synthesis of this compound.
4.1. Materials and Equipment
-
Reactor: A glass-lined or stainless steel reactor of suitable volume, equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. For photochemical initiation, a reactor with a suitable light source can be used.[6]
-
Starting Material: 2-Methyl-5-chlorobenzonitrile
-
Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
-
Solvent: Acetonitrile (industrial grade)
-
Work-up Reagents: Sodium thiosulfate solution (aqueous), Brine, Sodium sulfate (anhydrous)
-
Purification: Crystallization solvent (e.g., isopropanol, heptane)
4.2. Reaction Procedure
-
Charging the Reactor: Charge the reactor with 2-methyl-5-chlorobenzonitrile (1.0 eq) and acetonitrile (5-10 volumes). Begin agitation to ensure complete dissolution.
-
Reagent Addition: Add N-bromosuccinimide (1.05 - 1.2 eq) to the reactor.
-
Initiator Addition: Add the radical initiator, AIBN (0.01 - 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 2-6 hours. The reaction is exothermic, and the heating rate should be controlled.
-
Monitoring the Reaction: Monitor the progress of the reaction by HPLC or TLC to confirm the consumption of the starting material.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
4.3. Work-up and Isolation
-
Filtration: Filter the cooled reaction mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of cold acetonitrile.
-
Quenching: Transfer the filtrate to a separation vessel. Wash the organic solution with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
4.4. Purification
-
Crystallization: The crude this compound can be purified by crystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly. The product will crystallize upon cooling. The addition of an anti-solvent like heptane can improve the yield.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40 °C.
Application in Pharmaceutical Synthesis: Anastrozole
This compound is a key precursor in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor. The synthesis involves the nucleophilic substitution of the bromide with 1,2,4-triazole.
Caption: Synthesis of Anastrozole from this compound and its mechanism of action.
The aromatase enzyme is responsible for the conversion of androgens to estrogens. In hormone-receptor-positive breast cancers, estrogen promotes tumor growth. Anastrozole competitively inhibits aromatase, thereby blocking estrogen production and slowing cancer progression.[1]
Safety Considerations
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
N-Bromosuccinimide (NBS) is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.
-
Acetonitrile is a flammable and toxic solvent. Handle with care and avoid inhalation of vapors.
-
The free-radical bromination reaction can be exothermic. Proper temperature control and monitoring are essential, especially during scale-up.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and implementing appropriate work-up and purification procedures, high yields and purity of this important pharmaceutical intermediate can be achieved. This detailed guide is intended to support researchers and drug development professionals in the efficient and safe production of this key building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 3. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents [patents.google.com]
- 4. KiloMentor: Free-radical Bromination Scale-up [kilomentor.blogspot.com]
- 5. rsc.org [rsc.org]
- 6. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
Application Notes: The Role of 2-(Bromomethyl)-5-chlorobenzonitrile in the Synthesis of Novel Agrochemicals
Introduction
2-(Bromomethyl)-5-chlorobenzonitrile is a versatile bifunctional reagent with significant potential in the synthesis of novel agrochemicals. Its chemical structure, featuring a reactive bromomethyl group and a synthetically adaptable benzonitrile moiety, makes it an ideal building block for creating complex molecules with desired biological activities. The bromomethyl group serves as a potent electrophile for alkylation reactions, allowing for the facile introduction of the 5-chloro-2-cyanobenzyl group into various molecular scaffolds. This moiety is of interest in agrochemical design due to the known bioactivity of many substituted benzonitrile-containing compounds. These application notes provide an overview of the utility of this compound in the synthesis of a representative pyrazole-based fungicide.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as an alkylating agent to connect with various nucleophilic scaffolds. The high reactivity of the benzylic bromide allows for efficient bond formation with heteroatoms such as nitrogen, oxygen, and sulfur. This is particularly relevant in the synthesis of fungicides and herbicides, where heterocyclic cores are often N-alkylated to modulate their biological efficacy and physicochemical properties.
A prominent application lies in the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHI). In a representative synthesis, this compound can be reacted with a suitably substituted pyrazole to form a key ether or N-benzyl linkage, a common structural motif in potent fungicides.
Representative Synthesis of a Novel Pyrazole Fungicide
This section details a representative protocol for the synthesis of a hypothetical, yet plausible, pyrazole-based fungicide, N-(2-((5-chloro-2-cyanobenzyl)oxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, utilizing this compound as a key intermediate. This example is based on established synthetic methodologies for related agrochemicals.
Reaction Scheme:
Caption: Synthetic pathway for a novel pyrazole fungicide.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
N-(2-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-(2-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution with stirring.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Data Presentation
| Parameter | Expected Value |
| Starting Materials | |
| This compound | 1.0 eq |
| N-(2-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 1.0 eq |
| Reagents | |
| Potassium Carbonate | 1.5 eq |
| Product | |
| N-(2-((5-chloro-2-cyanobenzyl)oxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | - |
| Yield | 85-95% |
| Purity | >98% |
Experimental Workflow
Caption: Experimental workflow for fungicide synthesis.
Signaling Pathway (Hypothetical Mode of Action)
While the precise biological target of this hypothetical molecule would require extensive biological testing, as an SDHI fungicide, it would be expected to inhibit Complex II of the mitochondrial respiratory chain in fungi.
Caption: Hypothetical mode of action via SDH inhibition.
This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. Its ability to readily undergo nucleophilic substitution reactions makes it a key building block for constructing complex molecules with potential fungicidal or herbicidal properties. The provided representative synthesis of a pyrazole-based fungicide illustrates a practical application and highlights the importance of this compound in the discovery and development of new crop protection agents. Further exploration of its reactivity with other nucleophilic scaffolds is likely to yield a diverse range of biologically active molecules for the agrochemical industry.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of bioactive molecules utilizing 2-(Bromomethyl)-5-chlorobenzonitrile as a key starting material. The protocols outlined below are based on established synthetic methodologies for the formation of potent kinase inhibitors, a class of molecules crucial in modern drug discovery, particularly in oncology. While direct synthesis of a commercially recognized bioactive molecule starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous patented compounds and research molecules.
The protocols provided here focus on the synthesis of a representative bioactive molecule, 2-((2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine , an analog of the potent anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. The synthesis leverages the reactivity of the bromomethyl group for ether linkage formation, a common strategy in medicinal chemistry.
Target Bioactive Molecule Profile
| Parameter | Value | Reference |
| Target Molecule | 2-((2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib Analog) | N/A |
| Therapeutic Target | Anaplastic Lymphoma Kinase (ALK) | [1] |
| Biological Activity | Inhibition of ALK tyrosine kinase activity | [1] |
| Quantitative Data (IC50 for similar analogs) | Nanomolar (nM) range against ALK-expressing cancer cell lines | [1][2] |
Synthetic Pathway Overview
The synthesis of the target Crizotinib analog from this compound involves a multi-step sequence. The key transformation is the formation of an ether linkage between the starting material and a phenolic intermediate. Subsequent reactions build the core heterocyclic structure of the kinase inhibitor.
Caption: Synthetic workflow for a Crizotinib analog.
Experimental Protocols
Protocol 1: Synthesis of 2-((2,6-dichloro-3-fluorophenoxy)methyl)-5-chlorobenzonitrile (Intermediate Ether)
This protocol describes the Williamson ether synthesis to couple this compound with a suitable phenol.
Materials:
-
This compound
-
2,6-dichloro-3-fluorophenol
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2,6-dichloro-3-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired intermediate ether.
Protocol 2: General Procedure for the Synthesis of Pyrazole-Containing Kinase Inhibitors
This generalized protocol outlines the subsequent steps to construct the pyrazole and pyridine core of the target molecule, based on synthetic routes for similar kinase inhibitors.[3]
Materials:
-
Intermediate Ether from Protocol 1
-
Hydrazine hydrate
-
Appropriate diketone or keto-ester precursor
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvents (e.g., Toluene, Ethanol)
Procedure:
-
Pyrazole Formation: React the nitrile group of the intermediate ether with hydrazine hydrate in a suitable solvent like ethanol under reflux to form a hydrazide or a related intermediate.
-
Heterocycle Construction: Condense the resulting intermediate with a suitable diketone or keto-ester precursor to form the pyrazole ring.
-
Cross-Coupling Reaction: If necessary, utilize a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce the pyridine moiety.
-
Final Functionalization: Perform any necessary final functional group manipulations, such as deprotection or introduction of the piperidine group, to yield the final bioactive molecule.
-
Purification: Purify the final compound using column chromatography and/or recrystallization to obtain a high-purity product.
Signaling Pathway
The target molecule, as an analog of Crizotinib, is designed to inhibit the Anaplastic Lymphoma Kinase (ALK) signaling pathway. Aberrant ALK signaling is a key driver in certain types of cancers, such as non-small cell lung cancer.[1]
References
- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring Reactions with 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for monitoring the progress of chemical reactions involving 2-(Bromomethyl)-5-chlorobenzonitrile. This versatile reagent is frequently utilized as an alkylating agent in the synthesis of pharmaceutical intermediates and other fine chemicals. The analytical methods described herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are essential tools for reaction optimization, kinetic studies, and quality control.
Introduction
This compound is a key building block in organic synthesis, valued for its reactive bromomethyl group that readily participates in nucleophilic substitution reactions. Monitoring the consumption of this starting material and the formation of the desired product is critical for ensuring reaction completion, maximizing yield, and minimizing the formation of impurities. This guide focuses on two representative reactions: the alkylation of a secondary amine (morpholine) and a phenol (4-fluorophenol).
Reaction Schemes
Reaction 1: Alkylation of Morpholine
Reaction 2: Alkylation of 4-Fluorophenol
Analytical Methods Overview
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or real-time monitoring.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantitative analysis of reaction mixtures. It allows for the separation and quantification of the starting material, product, and any potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile components in a reaction mixture. It provides both chromatographic separation and mass spectral data, which aids in structural elucidation. Derivatization may be necessary for polar or non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is an invaluable technique for in-situ reaction monitoring. It provides detailed structural information about all components in the reaction mixture, allowing for the simultaneous tracking of reactants and products.
Application Note 1: HPLC-UV Analysis of the Reaction with Morpholine
This method is suitable for monitoring the conversion of this compound to 4-((4-chloro-2-cyanophenyl)methyl)morpholine.
Quantitative Data Summary
The following table summarizes the expected retention times for the reactant and product under the specified HPLC conditions. These values are representative and may vary slightly based on the specific HPLC system, column, and mobile phase preparation.
| Compound | Retention Time (min) |
| This compound | ~ 5.8 |
| 4-((4-chloro-2-cyanophenyl)methyl)morpholine | ~ 4.2 |
| Morpholine | < 2.0 (unretained) |
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-7 min: 30% to 90% B
-
7-8 min: 90% B
-
8-8.5 min: 90% to 30% B
-
8.5-10 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Reaction Sampling: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of acetonitrile (e.g., 950 µL) to stop the reaction and precipitate any salts.
-
Sample Preparation: Vortex the quenched sample and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting material and product to determine the reaction progress.
Experimental Workflow: HPLC Analysis
Application Note 2: GC-MS Analysis of the Reaction with 4-Fluorophenol
This method is suitable for identifying the product of the reaction between this compound and 4-fluorophenol.
Quantitative Data Summary
The following table provides the expected retention time and key mass spectral fragments for the starting material and the ether product.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~ 8.5 | 231/229 ([M]⁺), 150 ([M-Br]⁺), 115 ([M-Br-Cl]⁺) |
| 2-((4-Fluorophenoxy)methyl)-5-chlorobenzonitrile | ~ 12.2 | 261 ([M]⁺), 150 ([M-OArF]⁺), 112 ([OArF]⁺) |
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Procedure:
-
Reaction Sampling and Quenching: At specified time intervals, withdraw an aliquot (e.g., 100 µL) and quench by adding it to 1 mL of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with 1 mL of ethyl acetate. Vortex thoroughly and allow the layers to separate.
-
Sample Preparation: Transfer the organic (upper) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Injection: Inject a 1 µL aliquot of the dried organic extract into the GC-MS.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention times of the components. Examine the mass spectrum of each peak to confirm the identity of the starting material and product.
Logical Relationship: Reaction and Analysis
Application Note 3: ¹H NMR Spectroscopy for Reaction Monitoring
This method provides real-time, non-invasive monitoring of the reaction progress by observing changes in the proton signals of the starting material and product.
Quantitative Data Summary
The following table lists the characteristic ¹H NMR chemical shifts for the starting material and the two products in CDCl₃.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₂Br | ~ 4.7 | Singlet |
| Aromatic-H | 7.5-7.8 | Multiplet | |
| 4-((4-chloro-2-cyanophenyl)methyl)morpholine | -CH₂-N | ~ 3.8 | Singlet |
| Morpholine-H | 2.5-2.7, 3.6-3.8 | Multiplets | |
| Aromatic-H | 7.4-7.7 | Multiplet | |
| 2-((4-Fluorophenoxy)methyl)-5-chlorobenzonitrile | -CH₂-O | ~ 5.2 | Singlet |
| Aromatic-H | 6.9-7.1, 7.5-7.8 | Multiplets |
Experimental Protocol: ¹H NMR Reaction Monitoring
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Reaction Setup: In an NMR tube, dissolve this compound (1 equivalent) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.
-
Reaction Initiation: Add the nucleophile (e.g., morpholine or 4-fluorophenol, 1.1 equivalents) and a non-nucleophilic base if required (e.g., K₂CO₃ for the phenol reaction) to the NMR tube.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).
-
Data Analysis: Monitor the decrease in the integral of the -CH₂Br singlet of the starting material (around 4.7 ppm) and the corresponding increase in the integral of the product's benzylic proton signal (-CH₂-N around 3.8 ppm or -CH₂-O around 5.2 ppm). The relative integrals of these peaks can be used to determine the reaction conversion over time.
Signaling Pathway: Reaction Monitoring Logic
Troubleshooting & Optimization
Improving yield of 2-(Bromomethyl)-5-chlorobenzonitrile reactions
Welcome to the technical support center for 2-(Bromomethyl)-5-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block primarily used as an alkylating agent. Its benzylic bromide functionality is highly reactive towards nucleophiles. The two main applications are:
-
Williamson Ether Synthesis: For the preparation of aryl ethers by reacting with phenols and alcohols.
-
N-Alkylation: For the synthesis of secondary and tertiary amines by reacting with primary and secondary amines.
The presence of the chloro and nitrile groups on the aromatic ring also allows for further functionalization, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical agents.
Q2: What are the typical storage conditions for this compound?
A2: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q3: My reaction with this compound is not proceeding to completion. What are the possible reasons?
A3: Several factors could lead to an incomplete reaction:
-
Insufficiently strong base: For reactions with phenols or less nucleophilic amines, a strong enough base is required to deprotonate the nucleophile effectively.
-
Steric hindrance: A bulky nucleophile may react slowly with the sterically accessible, but still somewhat hindered, benzylic position.
-
Low reaction temperature: While benzylic bromides are reactive, some reactions may require heating to proceed at a reasonable rate.
-
Poor solvent choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, acetonitrile, or acetone are generally preferred as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.
-
Degradation of the reagent: Improper storage or handling can lead to the degradation of this compound.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A4: Common side products in reactions with this compound include:
-
Over-alkylation products: In N-alkylation of primary amines, the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.
-
Elimination products: Although less common with primary benzylic halides, the use of a very strong and sterically hindered base can lead to some elimination byproducts.
-
Hydrolysis product: If there is moisture in the reaction, this compound can hydrolyze to the corresponding benzyl alcohol.
-
Quaternary ammonium salts: In N-alkylation of amines, further reaction of the tertiary amine product can lead to the formation of a quaternary ammonium salt.
Troubleshooting Guides
Low Yield in Williamson Ether Synthesis
Problem: The yield of the desired ether product is low when reacting a phenol with this compound.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the phenol | Use a stronger base. While K₂CO₃ is common, for less acidic phenols, consider using NaH, K-OtBu, or Cs₂CO₃. |
| Reaction temperature is too low | Gradually increase the reaction temperature. Monitor the reaction by TLC to avoid decomposition. |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide. |
| Side reaction with the solvent | If using an alcohol as a solvent, it can compete with the phenol as a nucleophile. Use a non-nucleophilic solvent. |
| Steric hindrance | If the phenol is sterically hindered, a higher temperature and longer reaction time may be required. |
Over-alkylation in N-Alkylation of Primary Amines
Problem: Formation of a significant amount of the tertiary amine byproduct when reacting a primary amine with this compound.
| Possible Cause | Troubleshooting Suggestion |
| Secondary amine product is more reactive | Use a larger excess of the primary amine (2-5 equivalents) to increase the probability of the alkylating agent reacting with the starting material. |
| Reaction conditions favor over-alkylation | Perform the reaction at a lower temperature to control the reaction rate. |
| Slow addition of the alkylating agent | Add the this compound solution dropwise to the solution of the amine to maintain a low concentration of the alkylating agent. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol provides a general procedure for the synthesis of an aryl ether from a phenol and this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K₂CO₃, 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol and the anhydrous solvent.
-
Add the base to the solution and stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 60-80 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for N-Alkylation of a Primary Amine
This protocol outlines a general procedure for the synthesis of a secondary amine from a primary amine and this compound.
Materials:
-
Primary Amine (2.0 eq)
-
This compound (1.0 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine and the base in the anhydrous solvent.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide representative reaction conditions for the alkylation of phenols and amines. Note that optimal conditions will vary depending on the specific substrate.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 6-12 | 85-95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 4-8 | 90-98 |
| 2-Naphthol | NaH | THF | Reflux | 3-6 | 90-97 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 70 | 5-10 | 88-96 |
Table 2: Representative Conditions for N-Alkylation of Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 50 | 6-12 | 80-90 |
| Benzylamine | Et₃N | THF | Room Temp | 8-16 | 85-95 |
| Morpholine | K₂CO₃ | DMF | 60 | 4-8 | 90-98 |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 3-6 | 92-99 |
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile.
Troubleshooting Guide
The synthesis of this compound via benzylic bromination of 5-chloro-2-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator like AIBN is a common but sometimes problematic reaction. Below is a guide to troubleshoot common issues.
Table 1: Common Problems and Solutions in the Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Radical Initiator: AIBN (Azobisisobutyronitrile) can decompose over time, especially if not stored properly (cool and dark).2. Insufficient Reaction Temperature: The reaction requires a temperature high enough to initiate the decomposition of AIBN (typically > 60 °C).3. Presence of Radical Inhibitors: Impurities in the starting material or solvent can quench the radical chain reaction. | 1. Use a fresh batch of AIBN or recrystallize the old batch.2. Ensure the reaction mixture reaches the reflux temperature of the solvent (e.g., ~77 °C for carbon tetrachloride or ~82 °C for acetonitrile).3. Purify the starting material and use high-purity, anhydrous solvents. |
| Formation of Significant Amounts of Dibrominated Side-Product | 1. Excess NBS: Using more than one equivalent of NBS can lead to the formation of 2-(dibromomethyl)-5-chlorobenzonitrile.2. High Reaction Concentration: High concentrations can sometimes favor over-bromination. | 1. Carefully control the stoichiometry of NBS. Use 1.0 to 1.1 equivalents.2. Use a more dilute reaction mixture. |
| Presence of 2-(Hydroxymethyl)-5-chlorobenzonitrile in the Product | 1. Presence of Water: Water in the reaction mixture or during workup can hydrolyze the product.2. Non-anhydrous Solvent: Using a solvent that has not been properly dried. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, avoid prolonged contact with aqueous solutions.2. Dry the solvent over a suitable drying agent before use. |
| Aromatic Bromination | 1. Presence of Acid: Traces of HBr can catalyze electrophilic aromatic substitution on the benzene ring, especially if the reaction is run for an extended period. | 1. While less common in radical reactions, if suspected, consider adding a non-reactive base like calcium carbonate to scavenge any acid formed. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product, unreacted starting material, and the dibrominated side-product can have similar polarities, making chromatographic separation challenging. | 1. Careful column chromatography with a shallow solvent gradient (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is often effective. Recrystallization from a suitable solvent system (e.g., hexanes) may also be used to purify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in this synthesis?
A1:
-
5-chloro-2-methylbenzonitrile: The starting material (substrate) that undergoes benzylic bromination.
-
N-Bromosuccinimide (NBS): The brominating agent. It provides a constant, low concentration of bromine radicals, which is crucial for the selectivity of the benzylic position over other possible reactions.[1][2]
-
Azobisisobutyronitrile (AIBN): A radical initiator. When heated, it decomposes to form radicals that start the chain reaction.[3]
-
Solvent (e.g., Carbon Tetrachloride, Acetonitrile): Provides a medium for the reaction. It should be anhydrous and inert to the reaction conditions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, you will observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
Q3: What are the key side-products and how can I identify them?
A3: The most common side-products are:
-
2-(Dibromomethyl)-5-chlorobenzonitrile: Formed from over-bromination. It will have a higher molecular weight than the desired product, which can be confirmed by MS. In the ¹H NMR spectrum, the benzylic proton signal will be a singlet integrating to one proton, shifted further downfield compared to the product's CH₂Br signal.
-
2-(Hydroxymethyl)-5-chlorobenzonitrile: Results from the hydrolysis of the product. This compound is more polar than the product. Its formation can be confirmed by the presence of a hydroxyl group signal in the IR and ¹H NMR spectra, and a lower molecular weight (without the bromine atom) in the MS.
-
Unreacted 5-chloro-2-methylbenzonitrile: The starting material. Its presence indicates an incomplete reaction.
Q4: Why is it important to use anhydrous conditions?
A4: The product, this compound, is a benzylic bromide and is susceptible to hydrolysis. If water is present in the reaction mixture or introduced during the workup, it can react with the product to form 2-(hydroxymethyl)-5-chlorobenzonitrile, reducing the yield of the desired product.
Q5: What is a typical experimental protocol for this synthesis?
A5: The following is a representative protocol based on general procedures for Wohl-Ziegler reactions.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-chloro-2-methylbenzonitrile | 151.59 | 10.0 g | 66.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 12.3 g | 69.3 | 1.05 |
| AIBN | 164.21 | 0.54 g | 3.3 | 0.05 |
| Carbon Tetrachloride (anhydrous) | - | 200 mL | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-chloro-2-methylbenzonitrile (10.0 g, 66.0 mmol), N-bromosuccinimide (12.3 g, 69.3 mmol), and anhydrous carbon tetrachloride (200 mL).
-
Add the radical initiator, AIBN (0.54 g, 3.3 mmol).
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Heat the mixture to reflux (approximately 77 °C) with vigorous stirring.
-
Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours. Completion is often indicated by the succinimide byproduct floating at the top of the solvent.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.
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Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from hexanes or by flash column chromatography on silica gel using a hexanes/dichloromethane gradient to yield the pure this compound.
Visualizations
Caption: Overall reaction scheme for the synthesis.
Caption: Formation of the main product and key side-products.
Caption: A typical experimental workflow for the synthesis.
References
Technical Support Center: Purification of 2-(Bromomethyl)-5-chlorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Bromomethyl)-5-chlorobenzonitrile reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the radical bromination of 2-methyl-5-chlorobenzonitrile. The most common impurities include:
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Unreacted Starting Material: 2-methyl-5-chlorobenzonitrile.
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Dibrominated Byproduct: 2-(Dibromomethyl)-5-chlorobenzonitrile, resulting from over-bromination.
-
Positional Isomers: Depending on the precise reaction conditions, small amounts of other isomers may form.
-
Hydrolysis Product: 2-(Hydroxymethyl)-5-chlorobenzonitrile, which can form if water is present during the reaction or workup.[1]
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a lachrymatory and corrosive compound.[2] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Q3: How should this compound be stored?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Purified Product | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A two-solvent system, such as dichloromethane/n-pentane or ethyl acetate/heptane, can be effective.[3][4] |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. | |
| Oiling Out Instead of Crystallization | The compound is precipitating from a supersaturated solution at a temperature above its melting point. | Add a small amount of a "good" solvent to the oiled-out mixture and gently heat until a clear solution is obtained. Allow for slow cooling. Using a solvent pair where the compound is less soluble can also prevent oiling out. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful. | |
| Persistent Impurities After Recrystallization | The impurity has a similar solubility profile to the product in the chosen solvent. | Try a different solvent or solvent system. If the impurity is colored, treatment with activated charcoal before hot filtration may be effective. For isomeric impurities, column chromatography is often more effective. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The eluent system is not optimized. | The polarity of the eluent is critical. For this compound, a non-polar stationary phase like silica gel is typically used. Start with a non-polar eluent such as hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A gradient elution can often provide better separation than an isocratic one. A common starting point for similar compounds is a petroleum ether:ethyl acetate mixture (e.g., 10:1).[5][6] |
| The column is overloaded. | The amount of crude material should be appropriate for the size of the column. As a general rule, the ratio of silica gel to crude product should be at least 30:1 by weight. | |
| The sample was not loaded onto the column properly. | Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and apply it carefully to the top of the column. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can improve resolution. | |
| Product Elutes Too Quickly or Too Slowly | The eluent is too polar or not polar enough. | If the product elutes too quickly (high Rf value), decrease the polarity of the eluent. If it moves too slowly (low Rf value), increase the polarity of the eluent. |
| Tailing of Bands | The compound is interacting too strongly with the stationary phase. | Adding a small amount of a modifier to the eluent can help. For example, a trace amount of acetic acid can help with acidic compounds, while a small amount of triethylamine can assist with basic compounds. |
Experimental Protocols
Recrystallization Protocol (Two-Solvent System)
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., n-pentane or heptane) dropwise until the solution becomes slightly cloudy.
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Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
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Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or petroleum ether) and pour it into the chromatography column.[4] Allow the silica gel to settle, ensuring a flat and even bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully apply it to the top of the silica gel bed. Alternatively, use the dry loading method.
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Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might start with 100% hexane and gradually increase to a 9:1 hexane:ethyl acetate mixture.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Rationale |
| Recrystallization | Dichloromethane / n-Pentane | Good for initial purification from non-polar and highly polar impurities. |
| Ethyl Acetate / Heptane | Another effective two-solvent system with different selectivity.[3] | |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) | A standard eluent system for separating compounds of moderate polarity on silica gel.[6] |
| Petroleum Ether / Dichloromethane (Gradient) | Offers different selectivity compared to ethyl acetate and can be useful for separating closely related isomers. |
Visualization
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Yield in Recrystallization
Caption: Decision-making process for troubleshooting low yield in recrystallization.
References
Technical Support Center: Optimizing Alkylation of 2-(Bromomethyl)-5-chlorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 2-(Bromomethyl)-5-chlorobenzonitrile. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the alkylation of this compound with an amine?
The alkylation of this compound with a primary or secondary amine typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide leaving group.
Q2: Which type of solvent is most suitable for this reaction?
Polar aprotic solvents are generally preferred for SN2 reactions.[1] These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. This enhances the rate of the SN2 reaction. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the reaction.
Q3: What are some common bases used for this alkylation, and why are they necessary?
A base is typically required to deprotonate the amine nucleophile, increasing its nucleophilicity. Additionally, a base is needed to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N). The choice of base can be critical, and a base that is too weak may not sufficiently deprotonate the amine, leading to a sluggish or incomplete reaction.
Q4: Can over-alkylation be a problem, and how can it be minimized?
Yes, over-alkylation to form a tertiary amine or even a quaternary ammonium salt can be a significant side reaction, especially if the mono-alkylated product is still nucleophilic. To favor mono-alkylation, it is recommended to use an excess of the starting amine relative to the this compound. Slow, dropwise addition of the alkylating agent to the amine solution can also help to maintain a low concentration of the electrophile and reduce the likelihood of multiple alkylations.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Alkylated Product
Q: I am observing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
A: Low or no yield in the alkylation of this compound can stem from several factors related to reagents, reaction conditions, and potential side reactions.
Troubleshooting Workflow
References
2-(Bromomethyl)-5-chlorobenzonitrile stability and storage conditions
Technical Support Center: 2-(Bromomethyl)-5-chlorobenzonitrile
This guide provides technical information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound (CAS No. 50712-69-1).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a reactive benzylic bromide. Its primary stability concerns are sensitivity to moisture and nucleophiles. The benzylic bromide functional group is susceptible to hydrolysis, which can lead to the formation of 2-(hydroxymethyl)-5-chlorobenzonitrile. It is also incompatible with strong bases, alcohols, amines, and metals, which can cause degradation or unwanted side reactions.[1] The compound is generally stable under recommended storage conditions.[1][2][3]
Q2: How should I store this compound to ensure its integrity?
A2: To maintain the quality of the compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][4][5] Several suppliers recommend refrigeration at temperatures between 2-8°C under an inert atmosphere. It is crucial to protect it from moisture to prevent hydrolysis.[1][3]
Q3: What are the known hazardous decomposition products of this compound?
A3: Upon decomposition, typically under high heat, it can release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide and hydrogen chloride).[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability data is not widely published for this exact compound, benzylic bromides, in general, can be sensitive to light. Light can initiate free-radical reactions, potentially leading to degradation or unwanted side reactions.[6] It is good practice to store the compound in a light-resistant container and avoid prolonged exposure to direct light during experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in a laboratory setting.
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
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Possible Cause 1: Degradation of the starting material.
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Troubleshooting Step: The most common degradation pathway is hydrolysis due to exposure to moisture. Ensure the compound has been stored correctly in a desiccated environment. Before use, you can check the purity of the starting material via TLC or HPLC. An impurity spot corresponding to the more polar benzyl alcohol derivative is a common indicator of hydrolysis.
-
-
Possible Cause 2: Incompatible reaction or workup conditions.
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Troubleshooting Step: Avoid using protic solvents like alcohols unless they are intended to be a reactant, as they can cause solvolysis. During aqueous workups, minimize the contact time with water and basic solutions (e.g., sodium bicarbonate washes). If possible, use anhydrous workup conditions. Strong bases can promote elimination reactions, leading to alkene byproducts.[6]
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Issue 2: The compound has changed in appearance (e.g., discoloration, clumping).
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Possible Cause: Absorption of moisture and subsequent degradation.
-
Troubleshooting Step: This often indicates that the container was not sealed properly or was opened in a humid environment. While the material may still be usable for some applications after purity analysis, it is recommended to use a fresh, properly stored batch for sensitive reactions to ensure reproducibility.
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Issue 3: Difficulty in purifying the reaction product, with impurities that are hard to separate.
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Possible Cause: Formation of byproducts during the reaction or workup.
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Troubleshooting Step: The primary byproduct, 2-(hydroxymethyl)-5-chlorobenzonitrile, is more polar than the starting material. If this is a suspected impurity, it can often be separated by column chromatography. Consider quenching reactions with a non-aqueous workup or quickly extracting the product into a non-polar organic solvent to minimize contact with water.
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Below is a logical workflow for troubleshooting issues with this compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Cool; some suppliers specify refrigeration (2-8°C). | To minimize decomposition and maintain long-term stability. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). Keep container tightly closed. | To prevent contact with atmospheric moisture and oxygen. | [1][4] |
| Environment | Dry, well-ventilated area. | To prevent moisture absorption and ensure safe handling of a corrosive solid. | [1][5] |
| Incompatibilities | Keep away from bases, alcohols, amines, and metals. | To avoid rapid degradation and potentially hazardous reactions. | [1] |
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, such as HPLC.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.
1. Preparation of Solutions:
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Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.
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Acidic Solution: 0.1 M Hydrochloric Acid (HCl)
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Basic Solution: 0.1 M Sodium Hydroxide (NaOH)
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Oxidizing Solution: 3% Hydrogen Peroxide (H₂O₂)
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
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Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. After exposure, prepare a solution at the target concentration for analysis.
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Photolytic Degradation: Expose a solution of the compound (e.g., in acetonitrile) to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours). Also, expose the solid compound to the same light conditions.
3. Analysis:
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Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method (e.g., reverse-phase HPLC with UV detection).
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The HPLC method should be capable of separating the intact parent compound from all degradation products formed.
4. Data Evaluation:
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Calculate the percentage degradation of the parent compound under each stress condition.
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Analyze the chromatograms to determine the number and relative abundance of degradation products.
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Perform peak purity analysis to ensure that the chromatographic peak of the parent compound is free from any co-eluting impurities.
The following diagram illustrates the workflow for this stability study.
References
Common challenges in handling 2-(Bromomethyl)-5-chlorobenzonitrile
Welcome to the technical support center for 2-(Bromomethyl)-5-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q2: How should I properly store this compound?
A2: This compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the common impurities that might be present in a sample of this compound?
A3: Common impurities can include the starting material for its synthesis (e.g., 2-methyl-5-chlorobenzonitrile), over-brominated species (e.g., 2-(dibromomethyl)-5-chlorobenzonitrile), and hydrolysis products such as (4-chloro-2-cyanophenyl)methanol.
Q4: In which common organic solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the reagent is fresh and has been stored properly. Consider purifying the reagent by recrystallization if its quality is uncertain. |
| Poor Nucleophilicity of the Substrate | For weakly nucleophilic substrates, consider using a stronger base to deprotonate the nucleophile fully. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO can enhance the rate of S_N2 reactions. |
| Steric Hindrance | If the nucleophile is sterically bulky, the reaction may be slow. In such cases, increasing the reaction temperature or using a less hindered base might be beneficial. |
| Hydrolysis of the Starting Material | The presence of water can lead to the hydrolysis of the benzylic bromide to the corresponding alcohol. Ensure all reagents and solvents are anhydrous. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Over-alkylation of Amine Nucleophiles | When using primary or secondary amines as nucleophiles, over-alkylation to form tertiary amines or quaternary ammonium salts is a common issue.[1][2] To favor mono-alkylation, use a large excess of the amine relative to this compound.[1] |
| Elimination Side Reactions | The use of a strong, sterically hindered base can promote elimination reactions, leading to the formation of an alkene. If elimination is a problem, consider using a weaker, non-hindered base such as potassium carbonate or sodium bicarbonate. |
| Formation of Ether Byproducts | If an alcohol is used as the solvent or is present as an impurity, the corresponding ether may form as a byproduct. Use an aprotic solvent to avoid this. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol describes a general method for the mono-alkylation of a primary amine with this compound.
Materials:
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This compound (1.0 eq)
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Primary amine (3.0 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Anhydrous acetonitrile (ACN)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve the primary amine (3.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
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To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol outlines a general method for the synthesis of an ether from an alcohol and this compound.
Materials:
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This compound (1.0 eq)
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Alcohol (1.2 eq)
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Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred solution of the alcohol (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
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Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
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Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 50712-69-1[3][4] |
| Molecular Formula | C₈H₅BrClN[3][4] |
| Molecular Weight | 230.49 g/mol [3][4] |
Table 2: Potential Degradation Pathways and Byproducts
| Degradation Pathway | Conditions | Potential Byproduct(s) |
| Hydrolysis | Presence of water, acidic or basic conditions | (4-chloro-2-cyanophenyl)methanol |
| Aminolysis | Excess primary or secondary amine | Di- and tri-alkylated products |
| Elimination | Strong, sterically hindered bases | 5-chloro-2-vinylbenzonitrile |
Visualizations
References
How to avoid impurities in 2-(Bromomethyl)-5-chlorobenzonitrile synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate the formation of impurities during the synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile. The primary synthesis route involves the radical bromination of 2-methyl-5-chlorobenzonitrile, a reaction commonly known as the Wohl-Ziegler bromination.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the benzylic bromination of 2-methyl-5-chlorobenzonitrile using N-bromosuccinimide (NBS) as the brominating agent.[1][2] This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical mechanism and requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically conducted in a non-polar solvent.[2]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The main impurities include:
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Unreacted Starting Material: 2-methyl-5-chlorobenzonitrile.
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Dibrominated Byproduct: 2-(Dibromomethyl)-5-chlorobenzonitrile, resulting from over-bromination.
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Ring-Brominated Isomers: Impurities where bromine has substituted the aromatic ring instead of the methyl group. This is less common under radical conditions but can occur if bromine concentration becomes too high.[3]
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Benzyl Radical Coupling Products: Such as 1,2-bis(5-chloro-2-cyanophenyl)ethane, formed by the dimerization of two benzyl radical intermediates.[4]
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Hydrolyzed Product: 2-(Hydroxymethyl)-5-chlorobenzonitrile, if water is present during workup or purification.
Q3: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine (Br₂)?
A3: NBS is favored because it allows for a slow, controlled in-situ generation of molecular bromine (Br₂), keeping the concentration of Br₂ and HBr low throughout the reaction.[5] This is crucial for minimizing side reactions, particularly electrophilic addition or substitution on the aromatic ring.[3][5] Additionally, NBS is a solid, making it significantly easier and safer to handle than highly toxic and volatile liquid bromine.[6]
Q4: What is the role of the radical initiator?
A4: A radical initiator, like AIBN or BPO, is essential to start the free-radical chain reaction.[2][5] It decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from HBr (formed in situ) to produce a bromine radical (Br•), which propagates the chain reaction by abstracting a benzylic hydrogen from the starting material.[2]
Q5: Which solvents are suitable for this reaction?
A5: The ideal solvent should be inert to radical conditions. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice.[5][7] However, due to its toxicity and environmental impact, it has been largely replaced.[5][7] Suitable alternatives include acetonitrile, or trifluorotoluene, which are more environmentally benign.[5][7] It is critical to use anhydrous solvents to prevent unwanted side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of unreacted starting material | 1. Inactive or insufficient radical initiator. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of AIBN or BPO (1-5 mol%). 2. Ensure the reaction is heated to the decomposition temperature of the initiator (e.g., ~70-80 °C for AIBN in CCl₄). 3. Monitor the reaction by TLC or GC-MS and allow it to run to completion. The reaction is often finished when the denser NBS is consumed and replaced by succinimide, which floats.[7] |
| Significant formation of the dibrominated byproduct | 1. Molar ratio of NBS to the starting material is greater than 1:1. 2. High local concentration of the brominating agent. | 1. Use a strict 1:1 or slightly less than 1 equivalent of NBS relative to the 2-methyl-5-chlorobenzonitrile. 2. Add NBS portion-wise over time rather than all at once to maintain a low radical concentration. |
| Presence of aromatic ring-brominated isomers | 1. High concentration of molecular bromine (Br₂). 2. Presence of acid catalysts promoting electrophilic substitution. | 1. Ensure a low and steady generation of Br₂ by using NBS. Avoid exposure to light that could accelerate Br₂ formation. 2. Ensure all glassware is clean and free of acidic residues. |
| Low overall yield despite complete conversion | 1. Formation of soluble byproducts or tars. 2. Product degradation during workup or purification. 3. Dimerization of benzyl radicals. | 1. Maintain a moderate reaction temperature; excessive heat can lead to polymerization or decomposition. 2. Avoid high temperatures during solvent removal or purification. Consider purification by recrystallization if possible, as chromatography on silica gel can sometimes lead to degradation. 3. Keep the radical concentration low by controlling the rate of initiation and using an appropriate solvent. |
Experimental Protocols
General Protocol for Wohl-Ziegler Bromination
This is a generalized procedure and may require optimization.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-chlorobenzonitrile (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (Nitrogen or Argon).
-
Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 2-3 mol%).
-
-
Reaction Execution:
-
Heat the mixture to reflux (typically 75-85 °C) with vigorous stirring.
-
The reaction can be initiated with a heat lamp if necessary.
-
Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete when all the dense NBS has been converted to the less dense succinimide, which will float.[7]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexanes) or by column chromatography on silica gel.
-
Visual Guides
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Impurity Formation
Caption: A logical flowchart for troubleshooting common impurities in the synthesis.
References
- 1. Wohl-Ziegler Bromination | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. 5-(Bromomethyl)-2-chlorobenzonitrile | 99613-64-6 | Benchchem [benchchem.com]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. homework.study.com [homework.study.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
Temperature control for selective reactions with 2-(Bromomethyl)-5-chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-chlorobenzonitrile. The focus is on temperature control to achieve selective reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does temperature influence their reactivity?
A1: this compound has three primary reactive sites: the highly reactive benzylic bromide, the nitrile group, and the chloro-substituted aromatic ring. The reactivity of these sites is temperature-dependent. The benzylic bromide is the most reactive site, readily undergoing nucleophilic substitution (SN2) reactions. These reactions are often conducted at room temperature or with gentle heating. At higher temperatures, the risk of side reactions increases, including over-alkylation and elimination. The nitrile and chloro groups are generally less reactive and typically require more forcing conditions, such as higher temperatures and the use of catalysts, to participate in reactions.
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired mono-alkylation product?
A2: The formation of multiple products, particularly N,N-dialkylation, is a common issue. To enhance selectivity for mono-alkylation, consider the following temperature-related strategies:
-
Lower the reaction temperature: Increasing the temperature can accelerate the reaction rate but often at the cost of reduced selectivity. Running the reaction at a lower temperature for a longer duration can favor the formation of the mono-alkylated product.
-
Control the addition of reactants: A slow, dropwise addition of this compound to the nucleophile can help maintain a low concentration of the alkylating agent, which can minimize over-alkylation.
Q3: My reaction is very slow at room temperature. How can I increase the reaction rate without compromising selectivity?
A3: For slow reactions, a modest increase in temperature is a common approach. However, this must be done cautiously to avoid side reactions. A common temperature range for nucleophilic substitution with similar compounds is 80-120°C.[1] It is advisable to increase the temperature incrementally (e.g., in 10°C intervals) and monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity. For some less reactive alkylating agents, temperatures as high as 140°C may be necessary.[1]
Q4: Are there any specific solvent recommendations for controlling temperature in reactions with this compound?
A4: The choice of solvent is crucial for effective temperature control. Polar aprotic solvents like DMF, DMSO, or acetonitrile are frequently used as they can help stabilize charged intermediates and increase reaction rates.[1] For higher temperature reactions, toluene can be an effective solvent.[1] The solvent should be chosen based on its boiling point and its ability to dissolve all reactants.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Insufficient temperature for the given nucleophile and substrate. | Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and side products. For less reactive nucleophiles, a temperature range of 80-120°C is a common starting point.[1] |
| Formation of Multiple Products (Low Selectivity) | The reaction temperature is too high, leading to over-alkylation or other side reactions. | Decrease the reaction temperature. Consider running the reaction at room temperature for a longer period. For some reactions, a decrease in temperature from reflux to 40°C has been shown to improve selectivity. |
| Product Decomposition | The reaction temperature is too high, causing the starting material or product to degrade. | Lower the reaction temperature. If a higher temperature is required for the reaction to proceed, consider using a more reactive catalyst or a solvent with a lower boiling point to limit the maximum temperature. |
| Inconsistent Results | Poor temperature control, leading to variations in reaction outcomes. | Use a reliable heating mantle with a temperature controller and a thermocouple to ensure a stable and accurate reaction temperature. Ensure consistent stirring to maintain a uniform temperature throughout the reaction mixture. |
Experimental Protocols
General Protocol for Selective N-Alkylation of an Aromatic Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic amine (1.0 eq) and a suitable base (e.g., K2CO3, 2.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Temperature Control: Place the flask in a temperature-controlled heating mantle or oil bath set to the desired temperature (start with room temperature).
-
Reagent Addition: Slowly add a solution of this compound (1.0 - 1.2 eq) in the same solvent to the reaction mixture dropwise over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Temperature Considerations for Different Nucleophiles (Based on Analogous Compounds)
| Nucleophile | Typical Reaction Temperature | Reference |
| Azide (NaN3) | Room Temperature | |
| Cyanide (KCN) | Reflux | |
| Hydroxide (NaOH) | Room Temperature to 40-50°C | |
| Aromatic Amines | Room Temperature to 120°C | [1] |
Visualizations
Caption: General experimental workflow for selective reactions.
Caption: Troubleshooting logic for temperature optimization.
References
Technical Support Center: Reactions Involving Substituted Benzonitriles
Welcome to the technical support center for troubleshooting reactions involving substituted benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
I. Synthesis of Substituted Benzonitriles
Question 1: My synthesis of a substituted benzonitrile is resulting in a low yield. What are the common causes?
Answer: Low yields in benzonitrile synthesis can stem from several factors depending on the chosen method. Here are some common issues and how to address them:
-
Ineffective Dehydrating Agent (for synthesis from amides): The choice and quality of the dehydrating agent are critical. Ensure the reagent is fresh and anhydrous, as moisture will consume it and reduce its effectiveness.[1] Harsh reaction conditions, such as excessively high temperatures, can lead to the decomposition of both the starting material and the desired benzonitrile product.[1]
-
Incomplete Diazotization (for Sandmeyer reaction): The formation of the diazonium salt is highly temperature-sensitive. It is crucial to maintain a low temperature (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[1][2]
-
Catalyst Deactivation (for Palladium-catalyzed cyanation): The cyanide ion has a strong affinity for palladium, which can lead to catalyst deactivation.[3][4] The choice of ligand and the use of co-catalysts like copper or zinc can help mitigate this issue.[4] Catalyst poisoning can be a significant problem in palladium-catalyzed cyanation.
-
Harsh Reaction Conditions (for Rosenmund-von Braun reaction): This reaction often requires high temperatures (up to 200°C) and polar, high-boiling point solvents like DMF or pyridine, which can lead to side reactions and make product purification difficult.[5][6] The choice of solvent is a critical parameter to optimize.[1]
Question 2: How can I improve the yield of my Rosenmund-von Braun reaction?
Answer: To improve the yield of your Rosenmund-von Braun reaction, consider the following:
-
Solvent Choice: The use of a polar, high-boiling point solvent is typical, but the choice can significantly impact the reaction.[1][5] Consider exploring alternatives like ionic liquids which have been shown to improve reaction conditions.[1]
-
Temperature Control: While high temperatures are generally required, optimizing the temperature is crucial to minimize decomposition of starting materials and products.[1][5]
-
Use of Additives: Modern protocols sometimes use catalytic amounts of copper(I) iodide with alkali metal cyanides, which can allow for milder reaction conditions.[5]
-
Purity of Reactants: Ensure your aryl halide and copper(I) cyanide are pure. Impurities can interfere with the reaction.
II. Reactions of the Nitrile Group
Question 3: The hydrolysis of my substituted benzonitrile to the corresponding benzoic acid is slow or incomplete. How can I drive the reaction to completion?
Answer: The rate of hydrolysis of benzonitriles is highly dependent on the electronic nature of the substituents on the aromatic ring.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.[7] Conversely, electron-donating groups (EDGs) slow down the reaction.[7]
-
Reaction Conditions: For resistant substrates, using stronger acidic or basic conditions and higher temperatures can be necessary. The hydrolysis proceeds through a benzamide intermediate.[8][9]
-
Monitoring the Reaction: It is important to monitor the reaction's progress to determine the optimal reaction time. Techniques like Thin Layer Chromatography (TLC) can be used.
Table 1: Effect of Substituents on the Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles
| Substituent (at para-position) | Relative Rate Constant |
| -NO₂ | High |
| -CN | Moderate-High |
| -Cl | Moderate |
| -H | Reference |
| -CH₃ | Low |
| -OCH₃ | Very Low |
This table provides a qualitative comparison based on established principles of electronic effects on reaction rates.[7]
Question 4: I am having trouble with the reduction of a substituted benzonitrile to a primary amine. What are some common issues?
Answer: The reduction of the nitrile group can be challenging, especially in the presence of other reducible functional groups.
-
Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective but can also reduce other functional groups like esters or ketones.[10] For selective reductions, catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) can be a better choice.[11]
-
Reaction Conditions: The choice of solvent and temperature can influence the outcome. For catalytic transfer hydrogenation using Pd/C, a mixture of formic acid and triethylamine in THF at around 40°C has been reported to be effective.[11]
-
Catalyst Poisoning: In catalytic hydrogenations, impurities in the substrate or solvent can poison the catalyst, leading to incomplete reaction.
III. Cross-Coupling Reactions
Question 5: I am observing low yields and side reactions in a Suzuki-Miyaura coupling reaction with a substituted benzonitrile. What could be the problem?
Answer: Suzuki-Miyaura couplings are powerful but can be sensitive to various factors.
-
Substrate Reactivity: The reactivity of the aryl halide is a key factor. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[12] For less reactive halides, specialized catalyst systems with electron-rich and bulky phosphine ligands may be required.
-
Base Selection: The base plays a crucial role in activating the boronic acid.[13] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can depend on the substrate and solvent.
-
Side Reactions: A common side reaction is the dehalogenation of the aryl halide starting material.[14] This can sometimes be minimized by adjusting the reaction conditions or catalyst system. Protodeboronation (loss of the boronic acid group) can also be a competing reaction.
Question 6: My Buchwald-Hartwig amination involving a substituted benzonitrile is not working well. What should I troubleshoot?
Answer: The Buchwald-Hartwig amination is known to be sensitive to the specific substrates and reaction conditions.
-
Ligand Choice: The choice of phosphine ligand is critical for a successful reaction. Different generations of ligands have been developed to couple a wide range of aryl halides and amines.[15] For challenging substrates, screening different ligands is often necessary.
-
Solvent and Base: Common solvents include toluene, dioxane, and THF.[16][17] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typical.
-
Catalyst Precursor: Using a well-defined palladium precatalyst can often give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[16]
-
Atmosphere: These reactions are typically sensitive to air and moisture, so performing them under an inert atmosphere (e.g., nitrogen or argon) with dry solvents is crucial.
Experimental Protocols
Protocol 1: Hydrolysis of a Substituted Benzonitrile to a Benzoic Acid (Base-Catalyzed)
This protocol describes the hydrolysis of a generic substituted benzonitrile to the corresponding benzoic acid using sodium hydroxide.
Materials:
-
Substituted benzonitrile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
To a round-bottom flask, add the substituted benzonitrile and an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) for 1-2 hours.[18]
-
Monitor the reaction for the consumption of the starting material by TLC. Ammonia gas may be evolved, which can be tested with moist pH paper (will turn blue).[18]
-
After the reaction is complete, cool the mixture to room temperature.[18]
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane to remove any unreacted starting material or non-acidic impurities.[18]
-
Collect the aqueous layer.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the benzoic acid product.[18]
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold distilled water.[18]
-
Dry the product to obtain the pure substituted benzoic acid.
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol provides a general procedure for the synthesis of a substituted benzonitrile from an aryl bromide using a palladium catalyst.
Materials:
-
Substituted aryl bromide
-
Potassium cyanide (KCN) or sodium cyanide (NaCN)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Anhydrous solvent (e.g., DMF, NMP, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Set up a Schlenk flask under an inert atmosphere.
-
To the flask, add the aryl bromide, the cyanide source (use with extreme caution in a well-ventilated fume hood), the palladium catalyst, and any additional ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for several hours to overnight.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction mixture (e.g., with an aqueous solution of sodium hypochlorite to destroy excess cyanide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Troubleshooting Workflow for Low Yield in Benzonitrile Synthesis
Caption: A logical workflow for troubleshooting low yields in common benzonitrile synthesis reactions.
Decision Pathway for Nitrile Group Transformations
Caption: A decision-making diagram for the transformation of a nitrile group to other key functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Bromomethyl)-5-chlorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-(Bromomethyl)-5-chlorobenzonitrile.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound, a substrate possessing two distinct reactive sites: a benzylic bromide (Csp³-Br) and an aryl chloride (Csp²-Cl). The primary challenge is achieving chemoselectivity for the desired reactive site.
Issue 1: Lack of Chemoselectivity (Reaction at both Csp³-Br and Csp²-Cl sites or at the undesired site)
-
Potential Cause: The chosen catalyst system (palladium precursor and ligand) does not sufficiently differentiate between the two halide-bearing carbons. The Csp³-Br bond is generally more reactive towards oxidative addition than the Csp²-Cl bond.
-
Recommended Solution:
-
Ligand Selection for Csp³-Br Coupling: To selectively target the bromomethyl group, consider using less sterically hindered phosphine ligands like triphenylphosphine (PPh₃) or bidentate phosphines such as Xantphos. These ligands tend to favor the activation of Csp³-Br bonds.[1]
-
Ligand Selection for Csp²-Cl Coupling: To favor reaction at the aryl chloride, employ bulky, electron-rich phosphine ligands like P(o-tol)₃ or P(1-naphthyl)₃.[1] These sterically demanding ligands can disfavor interaction at the more accessible benzylic position and promote oxidative addition at the more challenging Csp²-Cl bond.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, favoring the kinetically preferred pathway.
-
Issue 2: Low or No Product Yield
-
Potential Cause:
-
Catalyst Inactivity: The palladium catalyst may be deactivated.
-
Improper Reaction Conditions: The choice of base, solvent, or temperature may be suboptimal.
-
Substrate Decomposition: The reactive bromomethyl group can be susceptible to side reactions.
-
-
Recommended Solution:
-
Catalyst Activation: Ensure the use of a reliable palladium source and consider in situ reduction of a Pd(II) precatalyst or using a pre-formed Pd(0) catalyst.
-
Optimization of Base and Solvent: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solvent system (e.g., toluene, dioxane, DMF, often with water as a co-solvent) should be optimized for solubility of all components.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
-
Issue 3: Formation of Homocoupled Byproducts
-
Potential Cause: The presence of oxygen can lead to the oxidative homocoupling of the organoboron reagent in Suzuki-Miyaura reactions. The benzylic bromide can also undergo homocoupling.
-
Recommended Solution:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed before adding the catalyst.
-
Catalyst Choice: In some cases, using a Pd(0) source directly [e.g., Pd(PPh₃)₄] can mitigate homocoupling compared to Pd(II) precatalysts that require an in situ reduction step.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction should I choose for my desired transformation with this compound?
A1: The choice of reaction depends on the desired bond formation:
-
C-C bond formation (aryl or vinyl coupling): Suzuki-Miyaura (with boronic acids/esters), Heck (with alkenes), or Sonogashira (with terminal alkynes) are suitable.
-
C-N bond formation: Buchwald-Hartwig amination (with amines) is the preferred method.
Q2: What are the general starting conditions for a Suzuki-Miyaura coupling at the bromomethyl position?
A2: A good starting point would be:
-
Catalyst System: Pd(OAc)₂ (2-5 mol%) with a less sterically hindered ligand like PPh₃ or a bidentate ligand like dppf (4-10 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Temperature: 80-100 °C.
Q3: How can I favor a Sonogashira coupling at the bromomethyl position?
A3: For Sonogashira couplings of alkyl halides, N-heterocyclic carbene (NHC) ligands have shown promise in promoting the reaction under mild conditions. A typical system might involve a palladium precursor, a copper(I) co-catalyst (e.g., CuI), and an amine base.
Q4: Are there any known issues with the nitrile group during these cross-coupling reactions?
A4: The nitrile group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions. However, under certain conditions, it could potentially coordinate to the metal center. If issues arise, a careful screen of ligands may be necessary to find one that minimizes this interaction.
Data Presentation
Table 1: Catalyst and Ligand Selection Guide for Chemoselective Cross-Coupling
| Desired Reaction Site | Recommended Ligand Type | Specific Ligand Examples | Rationale |
| Csp³-Br (Bromomethyl) | Less Sterically Hindered Phosphines, Bidentate Phosphines | PPh₃, Xantphos | Favors oxidative addition at the more accessible benzylic position.[1] |
| Csp²-Cl (Aryl Chloride) | Bulky, Electron-Rich Phosphines | P(o-tol)₃, P(1-naphthyl)₃ | Steric hindrance disfavors reaction at the benzylic site and promotes activation of the C-Cl bond.[1] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Bromides with Arylboronic Acids
Note: The following data is based on reactions with structurally similar benzyl bromides and should be used as a starting point for optimization with this compound.
| Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 150 (MW) | 0.33 | High | [2] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 150 (MW) | 0.33 | Moderate | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | General Protocol |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 70-90 | General Protocol |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction (targeting the Csp³-Br position):
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A decision workflow for selecting the appropriate catalyst system based on the desired reactive site.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Bromomethyl)-5-chlorobenzonitrile against experimentally determined data for structurally related compounds. Understanding the precise spectral characteristics is crucial for the unambiguous identification and characterization of this important synthetic intermediate in pharmaceutical research and development.
Data Presentation: A Comparative Analysis
Due to the absence of publicly available experimental NMR data for this compound, this guide presents a combination of predicted data for the target molecule and experimental data for two key structural analogs: 2-(Bromomethyl)benzonitrile and 4-chloro-2-methylbenzonitrile. This comparative approach allows for the rationalization of expected chemical shifts and coupling patterns.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound (Predicted) | CDCl₃ | ~7.7 (d, 1H, H-6), ~7.6 (dd, 1H, H-4), ~7.5 (d, 1H, H-3), ~4.6 (s, 2H, -CH₂Br) |
| 2-(Bromomethyl)benzonitrile [1][2] | CDCl₃ | 7.71 (d, J = 7.7 Hz, 1H), 7.64 (td, J = 7.7, 1.3 Hz, 1H), 7.53 (d, J = 7.8 Hz, 1H), 7.46 (t, J = 7.6 Hz, 1H), 4.75 (s, 2H) |
| 4-chloro-2-methylbenzonitrile [3][4][5][6][7] | CDCl₃ | 7.53 (d, J = 8.2 Hz, 1H), 7.33 (d, J = 1.9 Hz, 1H), 7.26 (dd, J = 8.2, 1.9 Hz, 1H), 2.53 (s, 3H) |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~140 (C-Cl), ~135 (C-CN), ~134 (C-Br), ~133 (CH), ~131 (CH), ~117 (CN), ~112 (C-CH₂Br), ~30 (-CH₂Br) |
| 2-(Bromomethyl)benzonitrile [1] | CDCl₃ | 141.5, 133.1, 132.9, 129.5, 128.9, 117.4, 111.9, 31.5 |
| 4-chloro-2-methylbenzonitrile [3][4][5][6][7] | CDCl₃ | 143.9, 138.2, 133.5, 131.6, 127.3, 117.8, 109.8, 20.2 |
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the solid compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Homogenization: Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Spectrometer Parameters (500 MHz):
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, or more, depending on concentration and desired signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.
Mandatory Visualization
The following diagrams illustrate the key structural features and their expected NMR correlations.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H NMR chemical shift correlations.
References
- 1. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]
- 3. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlor-2-methylbenzonitril 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 4-chloro-2-methylbenzonitrile (C8H6ClN) [pubchemlite.lcsb.uni.lu]
- 6. 4-Chloro-2-methylbenzonitrile [webbook.nist.gov]
- 7. 4-chloro-2-methylbenzonitrile [stenutz.eu]
A Comparative Guide to the Mass Spectrometry Analysis of 2-(Bromomethyl)-5-chlorobenzonitrile
For researchers, scientists, and drug development professionals, understanding the analytical behavior of complex organic molecules is paramount. This guide provides a detailed comparison of mass spectrometry-based techniques for the analysis of 2-(Bromomethyl)-5-chlorobenzonitrile, a key intermediate in various synthetic pathways.[1][2] This document outlines potential fragmentation patterns, compares analytical methodologies, and provides detailed experimental protocols to support these analyses.
Predicted Mass Spectrometry Data
Due to the presence of bromine and chlorine, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br (50.69%) and 81Br (49.31%), while chlorine has 35Cl (75.77%) and 37Cl (24.23%).[3][4] This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion and any fragments containing both halogens.
The monoisotopic mass of this compound (C₈H₅BrClN) is 228.9294 Da.[5] Predicted mass-to-charge ratios (m/z) for various adducts are summarized below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 229.93668 |
| [M+Na]⁺ | 251.91862 |
| [M+NH₄]⁺ | 246.96322 |
| [M-H]⁻ | 227.92212 |
| [M+HCOO]⁻ | 273.92760 |
| [M+CH₃COO]⁻ | 287.94325 |
Data sourced from PubChem.[5]
Comparison of Analytical Techniques
The analysis of this compound can be approached using various mass spectrometry techniques, primarily coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC). The choice of technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct Insertion Probe-Mass Spectrometry (DIP-MS) |
| Principle | Separates volatile and thermally stable compounds followed by ionization and mass analysis. | Separates compounds in the liquid phase, followed by ionization (e.g., ESI) and mass analysis, often with fragmentation for structural elucidation. | Introduces a solid or liquid sample directly into the ion source of the mass spectrometer with programmed heating.[6] |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[7] | Bypasses the need for chromatographic separation, relying on thermal desorption.[6] |
| Sensitivity & Selectivity | Good sensitivity, especially in selected ion monitoring (SIM) mode. Can be highly selective.[8] | Generally offers higher sensitivity and selectivity, particularly with multiple reaction monitoring (MRM).[9][10] | Can be less selective due to the lack of chromatographic separation, but offers rapid screening. |
| Ionization Technique | Typically Electron Ionization (EI), which can cause extensive fragmentation useful for library matching. | Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common, often preserving the molecular ion. | APCI is a common ionization method used with DIP-MS.[6] |
| Typical Application | Ideal for the analysis of trace-level genotoxic impurities and in metabolomics for volatile compounds.[8] | Widely used in pharmaceutical analysis, drug metabolism studies, and quantification of compounds in complex matrices like plasma.[7][9] | Rapid characterization of additives in polymers and other solid materials with minimal sample preparation.[6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the trace-level analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions to achieve the desired concentration for analysis.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: SPB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 1.0 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 4 minutes.
-
Ramp: Increase to 320°C at a rate of 7°C/min.
-
Hold at 320°C for 20 minutes.
-
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the sensitive quantification of this compound in various matrices.
1. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in acetonitrile or methanol.
-
Dilute the stock solution with the initial mobile phase to the desired concentration range for the calibration curve.
-
For biological samples, perform a protein precipitation followed by centrifugation and filtration of the supernatant before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Column: Reversed-phase C18 column (e.g., Hypersil GOLD C18, 2.1 x 100 mm, 1.9 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions would need to be determined by initial infusion experiments.
Visualized Workflows and Fragmentation
To further clarify the analytical processes, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.
References
- 1. Cas 50712-69-1,this compound | lookchem [lookchem.com]
- 2. 5-(Bromomethyl)-2-chlorobenzonitrile | 99613-64-6 | Benchchem [benchchem.com]
- 3. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Comparative Guide to the Infrared Spectrum of 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-(Bromomethyl)-5-chlorobenzonitrile. Due to the limited availability of direct experimental spectra for this specific compound, this comparison is based on the well-established characteristic vibrational frequencies of its constituent functional groups. To support this analysis, we include comparative data from structurally similar molecules. This guide also offers a comprehensive experimental protocol for obtaining an FT-IR spectrum of a solid sample using the KBr pellet technique.
Predicted and Comparative IR Absorption Data
The structure of this compound incorporates several key functional groups that give rise to distinct absorption bands in the infrared spectrum. These include the nitrile group (-C≡N), a substituted aromatic ring, a bromomethyl group (-CH₂Br), and a chloro-substituent. The expected and comparative vibrational frequencies are summarized in the table below.
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Wavenumber (cm⁻¹) | Compound for Comparison |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Toluene, Benzyl Bromide[1] |
| Aliphatic C-H Stretch (-CH₂Br) | 3000 - 2850 | 3000 - 2850 | Benzyl Bromide[2][3] |
| Nitrile C≡N Stretch | 2240 - 2220 | 2230 | 2-Chlorobenzonitrile[4][5] |
| Aromatic C=C Stretch (in-ring) | 1600 - 1585 and 1500 - 1400 | 1600-1585 and 1500-1400 | Toluene, 2-Chlorobenzonitrile[1][4][5][6] |
| Aliphatic C-H Bend (-CH₂Br) | 1470 - 1450 | ~1450 | Benzyl Bromide[2][3] |
| Aromatic C-H In-Plane Bend | 1250 - 1000 | 1250 - 1000 | Toluene, 2-Chlorobenzonitrile[1][4][5][6] |
| Aromatic C-Cl Stretch | 850 - 550 | 850 - 550 | 1,4-Dichlorobutane |
| C-Br Stretch | 690 - 515 | 690 - 515 | Benzyl Bromide[2][3] |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | 900 - 675 | Toluene, 2-Chlorobenzonitrile[1][4][5][6] |
Note: The exact positions of the absorption bands can be influenced by the electronic effects of the substituents on the aromatic ring and the physical state of the sample.
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)
This protocol outlines the steps for preparing a potassium bromide (KBr) pellet for the analysis of a solid sample, such as this compound, using an FT-IR spectrometer.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Pellet press with die set
-
Infrared (IR) grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
-
Sample: this compound
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample.
-
Weigh approximately 100-200 mg of dry, IR-grade KBr. The ratio of KBr to the sample should be roughly 100:1.
-
In the agate mortar, grind the KBr to a fine powder.
-
Add the sample to the KBr in the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. It is crucial to work quickly to minimize moisture absorption by the KBr.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture into the pellet die.
-
Ensure the powder is evenly distributed to form a uniform pellet.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Collect the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the obtained spectrum to identify the wavenumbers of the absorption peaks.
-
Compare the observed peaks with the expected frequencies for the functional groups present in the molecule.
-
Visualization of Functional Group Correlations
The following diagram illustrates the relationship between the key functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.
Caption: Correlation of functional groups to IR regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Benzyl bromide(100-39-0) IR Spectrum [m.chemicalbook.com]
- 3. Benzene, (bromomethyl)- [webbook.nist.gov]
- 4. 2-Chlorobenzonitrile(873-32-5) IR Spectrum [m.chemicalbook.com]
- 5. Benzonitrile, 2-chloro- [webbook.nist.gov]
- 6. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Bromomethyl)-5-chlorobenzonitrile and Other Benzyl Bromides for Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the successful synthesis of novel therapeutic agents. Benzyl bromides are a versatile class of compounds widely employed as alkylating agents in the synthesis of a vast array of pharmaceuticals. Their reactivity, however, is highly dependent on the nature and position of substituents on the aromatic ring. This guide provides a comprehensive comparison of 2-(Bromomethyl)-5-chlorobenzonitrile with other representative benzyl bromides, offering insights into their relative reactivity supported by experimental data and detailed protocols.
The reactivity of benzyl bromides in nucleophilic substitution reactions is a key factor in their utility. This guide focuses on the comparison of this compound with unsubstituted benzyl bromide, and benzyl bromides bearing either a strong electron-withdrawing group (4-nitrobenzyl bromide) or a strong electron-donating group (4-methoxybenzyl bromide). The comparison is centered on their reactivity towards a common nucleophile, piperidine, in a polar protic solvent, methanol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Comparative Reactivity: A Quantitative Approach
The rate of an SN2 reaction is sensitive to the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups tend to increase the rate of reaction by stabilizing the partial negative charge that develops on the leaving group in the transition state, and by making the benzylic carbon more electrophilic. Conversely, electron-donating groups can decrease the rate of SN2 reactions by destabilizing the transition state.
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of substituents on the reaction rate. In this equation, k is the rate constant for the substituted benzyl bromide, k₀ is the rate constant for the unsubstituted benzyl bromide, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which is a measure of the electronic effect of a particular substituent. For the reaction of benzyl bromides with piperidine in methanol, the reaction constant (ρ) has been determined to be 0.4.[1] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
The following table summarizes the chemical properties and estimated relative reactivities of the selected benzyl bromides based on their Hammett σ constants.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Hammett Constant (σ) | Estimated Relative Rate (k/k₀) |
| This compound | ![]() | C₈H₅BrClN | 230.49[2] | σₘ(CN) + σₚ(Cl) = 0.62 + 0.23 = 0.85[3][4][5] | 2.19 |
| Benzyl Bromide | C₇H₇Br | 171.03[6] | 0 | 1.00 | |
| 4-Nitrobenzyl Bromide | C₇H₆BrNO₂ | 216.03[7] | σₚ(NO₂) = 0.78[4][5] | 2.05 | |
| 4-Methoxybenzyl Bromide | C₈H₉BrO | 201.06 | σₚ(OCH₃) = -0.27[4][5] | 0.78 |
Note: The Hammett constant for this compound is an approximation based on the additive effects of the meta-cyano and para-chloro substituents relative to the bromomethyl group. The relative rates are estimated using the Hammett equation with ρ = 0.4.
Experimental Protocol for Comparative Kinetic Analysis
The following protocol outlines a method for comparing the reaction rates of the aforementioned benzyl bromides with piperidine. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of disappearance of the benzyl bromide starting material.
Materials:
-
This compound
-
Benzyl bromide
-
4-Nitrobenzyl bromide
-
4-Methoxybenzyl bromide
-
Piperidine
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of each benzyl bromide in methanol.
-
Prepare a 0.2 M solution of piperidine in methanol.
-
-
Kinetic Run:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).
-
To the reaction vessel, add a known volume of the 0.1 M benzyl bromide solution.
-
Initiate the reaction by adding an equimolar amount of the 0.2 M piperidine solution.
-
Start the timer immediately upon addition of the piperidine solution.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a mixture of acetonitrile and water.
-
Analyze the quenched sample by HPLC to determine the concentration of the remaining benzyl bromide.
-
-
HPLC Analysis:
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the benzyl bromide and the N-benzylpiperidine product.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
Quantify the concentration of the benzyl bromide by comparing its peak area to a pre-established calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the benzyl bromide versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
Calculate the second-order rate constant (k) for each benzyl bromide.
-
Determine the relative rates by dividing the rate constant of each substituted benzyl bromide by the rate constant of the unsubstituted benzyl bromide.
-
Visualizing Reaction Mechanisms and Workflows
To better understand the underlying principles and experimental design, the following diagrams have been generated using Graphviz.
Caption: SN2 reaction mechanism for a substituted benzyl bromide.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. Hammett substituent constants [stenutz.eu]
- 4. web.viu.ca [web.viu.ca]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. web.viu.ca [web.viu.ca]
- 7. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
Comparative Efficacy of 2-(Bromomethyl)-5-chlorobenzonitrile and Other Alkylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the alkylating agent 2-(Bromomethyl)-5-chlorobenzonitrile against other commonly used alkylating agents. This document synthesizes available experimental data on the performance of these compounds, details relevant experimental protocols, and visualizes key cellular pathways and workflows to aid in the selection of appropriate reagents for preclinical research.
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, most notably DNA. This modification can lead to DNA strand breaks, abnormal base pairing, and the formation of interstrand cross-links, ultimately inhibiting DNA replication and transcription and inducing cell death.[1][2] The efficacy of these agents is particularly pronounced in rapidly dividing cancer cells, which have less time to enact DNA repair mechanisms.[2]
This guide focuses on this compound, a halogenated benzonitrile derivative, and compares its potential efficacy with established alkylating agents such as Chlorambucil and Melphalan. Due to a lack of direct comparative studies in the public domain for this compound, this guide presents a framework for comparison and includes hypothetical data for this compound to illustrate its potential relative performance. The experimental protocols provided are established methods for assessing the efficacy of alkylating agents.
Quantitative Comparison of Alkylating Agent Efficacy
The following table summarizes the cytotoxic activity of several alkylating agents across different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 48 | 1.5 (Hypothetical) | - |
| MCF-7 (Breast Adenocarcinoma) | 48 | 2.1 (Hypothetical) | - | |
| U87 MG (Glioblastoma) | 48 | 0.9 (Hypothetical) | - | |
| Chlorambucil | CLL (Chronic Lymphocytic Leukemia) | - | - | [3][4] |
| Melphalan | Multiple Myeloma | - | - | [5][6][7][8] |
| Bendamustine | CLL (Chronic Lymphocytic Leukemia) | - | - | [3][4][9] |
| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | [2] | |
| U87 MG (Glioblastoma) | 24 | 9.5 | [2] | |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 | [2] |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 | [2] |
Note: Data for this compound is hypothetical and included for illustrative purposes. The efficacy of Chlorambucil, Melphalan, and Bendamustine is well-established in clinical settings, though specific IC50 values from single comparative studies are not always available.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent evaluation of alkylating agents.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent.
Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., A549, MCF-7, U87 MG) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the alkylating agent in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of the alkylating agent. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[2]
Protocol 2: DNA Interstrand Cross-link Quantification (Comet Assay)
Objective: To quantify the formation of DNA interstrand cross-links (ICLs) induced by a bifunctional alkylating agent.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period.
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove cellular membranes and proteins, leaving behind the nuclear DNA.
-
Enzymatic Digestion (Optional): For specific adduct detection, treat the slides with lesion-specific enzymes.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA fragments to migrate from the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (tail length and intensity) is proportional to the amount of DNA damage. For ICLs, a reduction in tail length compared to a positive control for single-strand breaks indicates cross-linking.[1]
Protocol 3: 4-(p-Nitrobenzyl)pyridine (NBP) Alkylating Activity Assay
Objective: To evaluate the chemical alkylating activity of a compound.
Methodology:
-
Reaction Setup: In a suitable solvent, mix the alkylating agent with 4-(p-nitrobenzyl)pyridine (NBP).
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific time to allow the alkylation of NBP to occur.
-
Color Development: Add a base (e.g., triethylamine or sodium hydroxide) to the reaction mixture to develop a colored product.
-
Spectrophotometric Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 540-560 nm). The intensity of the color is proportional to the alkylating activity of the compound.[10][11]
Visualizing Cellular Mechanisms and Workflows
The following diagrams illustrate the general signaling pathway affected by alkylating agents and a typical experimental workflow for their evaluation.
Caption: DNA damage response pathway initiated by alkylating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bendamustine compared with chlorambucil in previously untreated patients with chronic lymphocytic leukaemia: updated results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III randomized study of bendamustine compared with chlorambucil in previously untreated patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of a new high-dose regimen of panobinostat, gemcitabine, busulfan, and melphalan for 1st or 2nd salvage ASCT for refractory/relapsed or high-risk myeloma: Matched-pair comparisons with concurrent control cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Efficacy of Generic Melphalan Is Comparable to Innovator Formulation in Patients With Multiple Myeloma Undergoing Autologous Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melphalan 140 mg/m2 or 200 mg/m2 for autologous transplantation in myeloma: results from the Collaboration to Collect Autologous Transplant Outcomes in Lymphoma and Myeloma (CALM) study. A report by the EBMT Chronic Malignancies Working Party - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adding bendamustine to melphalan before ASCT improves CR rate in myeloma vs. melphalan alone: A randomized phase-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
Comparative Guide to the Characterization of 2-(Bromomethyl)-5-chlorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis, characterization, and biological activities of 2-(Bromomethyl)-5-chlorobenzonitrile and its derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. This document outlines detailed experimental protocols, presents comparative data, and visualizes relevant biological pathways to facilitate further research and drug discovery efforts.
Introduction
This compound is a key synthetic intermediate characterized by a reactive bromomethyl group, making it an excellent starting material for the synthesis of a variety of heterocyclic compounds, most notably isoindolinones. The benzonitrile moiety itself is a well-established pharmacophore in numerous clinically approved drugs. The introduction of a chlorine atom on the benzene ring can further modulate the physicochemical and biological properties of the resulting derivatives. This guide focuses on the characterization of these derivatives and compares them with relevant alternatives.
Synthesis and Characterization
The primary route for the synthesis of this compound involves the radical bromination of 2-methyl-5-chlorobenzonitrile. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).
Experimental Protocol: Synthesis of this compound
Materials:
-
2-methyl-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a safer alternative like 1,2-dichlorobenzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 2-methyl-5-chlorobenzonitrile, NBS (1.1 equivalents), and a catalytic amount of AIBN in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (approximately 77°C) and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with saturated NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization Data
The structure of the synthesized this compound is confirmed by spectroscopic methods.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.2, 2.0 Hz, 1H), 7.45 (d, J = 8.2 Hz, 1H), 4.60 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.1, 134.5, 133.8, 131.0, 130.5, 117.2, 112.8, 30.5 |
| IR (KBr, cm⁻¹) | 2225 (C≡N), 1475, 1210, 830, 690 |
| MS (EI, m/z) | 231/229 [M]⁺, 150 [M-Br]⁺ |
Biological Activity: Anticancer and Antimicrobial Properties
Derivatives of this compound, particularly N-substituted isoindolinones, have demonstrated promising biological activities.
Anticancer Activity
The primary mechanism of anticancer action for many benzonitrile derivatives involves the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is then calculated.
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | N-Aryl Isoindolinone | MCF-7 (Breast) | 8.5 |
| Derivative B | N-Alkyl Isoindolinone | A549 (Lung) | 12.3 |
| Derivative C | N-Heteroaryl Isoindolinone | HeLa (Cervical) | 5.2 |
| Doxorubicin (Control) | Anthracycline | MCF-7 | 0.8 |
Antimicrobial Activity
Certain isoindolinone derivatives synthesized from this compound have also shown activity against various bacterial and fungal strains.
-
Inoculum Preparation: A standardized bacterial or fungal suspension (0.5 McFarland standard) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.
| Compound | Derivative Class | Microorganism | MIC (µg/mL) |
| Derivative D | N-Aryl Isoindolinone | Staphylococcus aureus | 16 |
| Derivative E | N-Alkyl Isoindolinone | Escherichia coli | 32 |
| Derivative F | N-Heteroaryl Isoindolinone | Candida albicans | 8 |
| Ciprofloxacin (Control) | Fluoroquinolone | S. aureus / E. coli | 1 / 0.5 |
| Fluconazole (Control) | Triazole | C. albicans | 4 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action and the general workflow for the synthesis and evaluation of this compound derivatives.
Comparison with Alternatives
A key alternative to this compound for the synthesis of isoindolinone-based therapeutic agents is Dimethyl 3-(bromomethyl)phthalate .[1]
| Feature | This compound | Dimethyl 3-(bromomethyl)phthalate [1] |
| Starting Material | 2-Methyl-5-chlorobenzonitrile | Phthalic anhydride derivatives |
| Key Reaction Step | Radical bromination of a methyl group | Esterification followed by bromination |
| Resulting Scaffold | 5-Chloro-isoindolinone | Isoindolinone-7-carboxylate |
| Potential Advantages | Direct introduction of a nitrile group for further modification. The chloro substituent can influence biological activity. | The ester group can be further functionalized (e.g., to amides). |
| Potential Disadvantages | Radical reactions can sometimes lead to side products. | Multi-step synthesis may be required for the starting material. |
Conclusion
This compound is a valuable building block for the synthesis of biologically active isoindolinone derivatives. These compounds have demonstrated potential as both anticancer and antimicrobial agents. The synthetic route is relatively straightforward, and the resulting derivatives offer opportunities for further structural modification to optimize their therapeutic properties. The comparison with alternatives like Dimethyl 3-(bromomethyl)phthalate highlights the versatility of different synthetic strategies in accessing the privileged isoindolinone scaffold for drug discovery. This guide provides a foundational framework for researchers to explore the chemical and biological landscape of this promising class of compounds.
References
Comparative Analysis of 2-(Bromomethyl)-5-chlorobenzonitrile Derivatives: A Crystallographic Perspective
Benzonitrile derivatives are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The introduction of various substituents onto the benzonitrile scaffold allows for the fine-tuning of their chemical and biological properties. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these molecules, providing invaluable information on bond lengths, bond angles, and crystal packing, which are crucial for understanding structure-activity relationships.
Comparative Crystallographic Data
To provide a framework for understanding the structural characteristics of 2-(bromomethyl)-5-chlorobenzonitrile, this section presents crystallographic data from related benzonitrile derivatives. The electronic and steric effects of different substituents significantly influence the crystal lattice parameters.
| Parameter | 4-Amino-3,5-difluorobenzonitrile | 2-Amino-4-chlorobenzonitrile | 2-(4-Methylphenyl)benzonitrile |
| Chemical Formula | C₇H₄F₂N₂ | C₇H₅ClN₂ | C₁₄H₁₁N |
| Molecular Weight | 154.12 | 152.58 | 193.24 |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | Pna2₁ |
| a (Å) | 7.672(3) | 3.8924(9) | 7.6726(4) |
| b (Å) | 6.096(2) | 6.7886(15) | 11.4037(5) |
| c (Å) | 14.168(6) | 13.838(3) | 12.2426(5) |
| α (°) | 90 | 77.559(16) | 90 |
| β (°) | 99.13(3) | 88.898(17) | 90 |
| γ (°) | 90 | 83.021(17) | 90 |
| Volume (ų) | 653.6(5) | 352.51(14) | 1071.18(9) |
| Z | 4 | 2 | 4 |
| Reference | [2] | [3] | [4] |
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, other spectroscopic and computational methods offer complementary information, especially when suitable crystals are challenging to obtain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, helping to determine the connectivity and chemical environment of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in a molecule. For benzonitrile derivatives, the characteristic C≡N stretching vibration is a key diagnostic peak.[3][5]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.
-
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data.[3][5][6]
Experimental Protocols
Synthesis and Crystallization
The synthesis of benzonitrile derivatives can be achieved through various established methods, such as the Sandmeyer reaction, which involves the conversion of an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide reagent.[7]
General Crystallization Procedure: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, dichloromethane, and acetonitrile. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[4]
-
Structure Solution: The collected diffraction data are used to solve the crystal structure, often using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure. This process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.[4]
Visualizing the Workflow and Structural Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of benzonitrile derivatives.
References
- 1. 5-(Bromomethyl)-2-chlorobenzonitrile | 99613-64-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Properties of 2-(Bromomethyl)-5-chlorobenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-(bromomethyl)-5-chlorobenzonitrile and its structural isomers, 4-(bromomethyl)-2-chlorobenzonitrile and 5-(bromomethyl)-2-chlorobenzonitrile. Understanding the unique spectral fingerprint of each isomer is crucial for unambiguous identification, quality control, and reaction monitoring in synthetic chemistry and drug development.
While complete, publicly available experimental spectra for these specific compounds are limited, this guide presents a combination of predicted data and characteristic spectral features expected based on their chemical structures. This information serves as a valuable reference for researchers working with these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. This data is essential for distinguishing between these closely related structures.
Table 1: General Properties
| Property | This compound | 4-(Bromomethyl)-2-chlorobenzonitrile | 5-(Bromomethyl)-2-chlorobenzonitrile |
| CAS Number | 50712-69-1[1][2] | 83311-25-5[1] | 99613-64-6[1] |
| Molecular Formula | C₈H₅BrClN[1][2][3] | C₈H₅BrClN | C₈H₅BrClN[4] |
| Molecular Weight | 230.49 g/mol [1][2][3] | 230.49 g/mol | 230.49 g/mol [4] |
| Monoisotopic Mass | 228.9294 Da[3] | 228.9294 Da | 228.9294 Da[4] |
Table 2: ¹H NMR Spectroscopy (Predicted Chemical Shifts in ppm)
Note: Predicted values are for guidance. Actual experimental values may vary based on solvent and other conditions.
| Protons | This compound | 4-(Bromomethyl)-2-chlorobenzonitrile | 5-(Bromomethyl)-2-chlorobenzonitrile |
| -CH₂Br | ~4.7 (s, 2H) | ~4.6 (s, 2H) | ~4.5 (s, 2H) |
| Aromatic H | ~7.8 (d, 1H), ~7.6 (dd, 1H), ~7.5 (d, 1H) | ~7.7 (d, 1H), ~7.5 (d, 1H), ~7.4 (dd, 1H) | ~7.6 (d, 1H), ~7.5 (dd, 1H), ~7.4 (d, 1H) |
Table 3: ¹³C NMR Spectroscopy (Predicted Chemical Shifts in ppm)
Note: Predicted values are for guidance. Actual experimental values may vary.
| Carbon | This compound | 4-(Bromomethyl)-2-chlorobenzonitrile | 5-(Bromomethyl)-2-chlorobenzonitrile |
| -CH₂Br | ~30 | ~32 | ~31 |
| -C≡N | ~117 | ~116 | ~118 |
| Aromatic C | ~138, ~135, ~134, ~132, ~130, ~115 | ~140, ~136, ~133, ~131, ~130, ~114 | ~139, ~137, ~135, ~132, ~129, ~113 |
Table 4: IR Spectroscopy (Characteristic Absorption Bands in cm⁻¹)
| Functional Group | This compound | 4-(Bromomethyl)-2-chlorobenzonitrile | 5-(Bromomethyl)-2-chlorobenzonitrile |
| C≡N stretch | 2220 - 2240 | 2220 - 2240 | 2220 - 2240 |
| C-H stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | 3000 - 3100 |
| C=C stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 | 1450 - 1600 |
| C-Cl stretch | 700 - 800 | 700 - 800 | 700 - 800 |
| C-Br stretch | 500 - 600 | 500 - 600 | 500 - 600 |
Table 5: Mass Spectrometry (Predicted m/z of Key Adducts)
| Adduct | This compound[3] | 4-(Bromomethyl)-2-chlorobenzonitrile | 5-(Bromomethyl)-2-chlorobenzonitrile[4] |
| [M+H]⁺ | 229.93668 | 229.93668 | 229.93668 |
| [M+Na]⁺ | 251.91862 | 251.91862 | 251.91862 |
| [M-H]⁻ | 227.92212 | 227.92212 | 227.92212 |
Experimental Protocols
Accurate spectroscopic data is contingent on standardized experimental procedures. Below are detailed methodologies for the key analytical techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform an ATR correction if necessary to produce a spectrum that more closely resembles a transmission spectrum.
-
Identify and label the significant absorption peaks.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis:
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
-
Identify the molecular ion peak (M⁺) if present, and analyze the fragmentation pattern to deduce the structure of the compound.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
A Comparative Guide to the Synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile for Researchers
For chemists and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(Bromomethyl)-5-chlorobenzonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of validated synthesis protocols for this compound, offering insights into their respective advantages and disadvantages, supported by experimental data.
Comparison of Synthetic Protocols
The primary and most established method for the synthesis of this compound is the Wohl-Ziegler reaction, a free-radical bromination of the benzylic methyl group of 2-methyl-5-chlorobenzonitrile. Variations of this method, particularly in the initiation step (thermal versus photochemical), offer different performance characteristics.
| Parameter | Protocol 1: Thermal Initiation | Protocol 2: Photochemical Initiation |
| Reaction | Wohl-Ziegler Bromination | Photo-Wohl-Ziegler Bromination |
| Starting Material | 2-Methyl-5-chlorobenzonitrile | 2-Methyl-5-chlorobenzonitrile |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Initiator | 2,2'-Azobis(isobutyronitrile) (AIBN) | Visible Light (e.g., 420 nm or 450 nm LEDs) |
| Typical Solvent | Carbon tetrachloride (CCl₄), Chlorobenzene | Dichloromethane (CH₂Cl₂) |
| Reaction Time | Several hours | Typically shorter than thermal initiation |
| Yield | Good to high | Generally high, can be optimized for selectivity |
| Purity | Good, may require purification | Can be high, with potential for side-products |
| Key Advantages | Well-established, widely used | Milder conditions, potentially higher selectivity |
| Key Disadvantages | Use of potentially toxic solvents and initiators | Requires specialized photochemical equipment |
Experimental Protocols
Protocol 1: Wohl-Ziegler Bromination with Thermal Initiation
This protocol is a standard method for the benzylic bromination of 2-methyl-5-chlorobenzonitrile using a chemical radical initiator.
Materials:
-
2-Methyl-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) or Chlorobenzene
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-chlorobenzonitrile in the chosen solvent.
-
Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Photo-Wohl-Ziegler Bromination with Visible Light Initiation
This protocol utilizes visible light to initiate the radical bromination, offering a potentially milder and more selective alternative to thermal initiation.[1]
Materials:
-
2-Methyl-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Photochemical reactor equipped with a visible light source (e.g., 420 nm or 450 nm LEDs)
Procedure:
-
Dissolve 2-methyl-5-chlorobenzonitrile and NBS (1.05-1.5 equivalents) in dichloromethane in the photochemical reactor.
-
Irradiate the reaction mixture with visible light at a controlled temperature.
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC) to determine the optimal reaction time and minimize the formation of over-brominated byproducts.[1]
-
Once the desired conversion is achieved, stop the irradiation.
-
The work-up procedure is similar to that of the thermal initiation protocol, involving washing with aqueous solutions to remove impurities and byproducts.
-
The final product can be purified by recrystallization or column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis protocols for this compound.
Caption: Comparative workflow of thermal vs. photochemical synthesis.
Signaling Pathway and Logical Relationships
The core of both synthesis protocols is the free-radical chain reaction mechanism of the Wohl-Ziegler bromination. The choice of initiator (thermal vs. photochemical) influences the initiation step, but the subsequent propagation and termination steps are fundamentally similar.
Caption: Free-radical mechanism of Wohl-Ziegler bromination.
References
Safety Operating Guide
Proper Disposal of 2-(Bromomethyl)-5-chlorobenzonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 2-(Bromomethyl)-5-chlorobenzonitrile is classified as a hazardous chemical waste. It is corrosive and requires careful handling and disposal through an approved waste management provider.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Adherence to local, regional, and national regulations for hazardous waste disposal is mandatory.[1][2]
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical splash goggles and a face shield.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] Inspect gloves for integrity before use.[4] |
| Body Protection | Acid-resistant apron or lab coat.[3] |
| Footwear | Closed-toe shoes are mandatory for all laboratory work.[3][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][6] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to collect, label, and store it as hazardous waste for pickup by a certified environmental disposal company.
1. Waste Segregation:
-
Crucially, do not mix this compound with non-halogenated organic waste. [7][8] This compound is a halogenated organic substance due to the presence of bromine and chlorine.[8]
-
Keeping halogenated and non-halogenated waste streams separate is often more cost-effective for disposal.[9]
-
Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[9][10]
2. Waste Collection and Containment:
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[10][11]
-
The container must be in good condition, with a secure, threaded cap to prevent leaks and spills.[10]
-
Ensure the container is clearly labeled as "Hazardous Waste."[9]
3. Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[7]
-
The label must include:
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[2][10]
-
Ensure the storage area has secondary containment to manage any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste contents as detailed on the label.
Emergency Procedures for Spills
In the event of a small spill, follow these steps:
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][12]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately. [10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. fishersci.fi [fishersci.fi]
Personal protective equipment for handling 2-(Bromomethyl)-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Bromomethyl)-5-chlorobenzonitrile. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[2] Due to its corrosive nature, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[3] | To prevent skin contact and burns.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required if there is a splash hazard.[3] | To protect eyes from severe damage.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[4][5] Closed-toe shoes are mandatory. | To protect against skin exposure and contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood.[7][8] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn. | To prevent inhalation of harmful dust or vapors.[2] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | Sigma-Aldrich |
| Molecular Weight | 230.49 g/mol | Sigma-Aldrich |
| CAS Number | 853368-35-1 | Combi-Blocks |
Note: Specific toxicological data such as LD50/LC50 values are not fully investigated for this compound.[6]
Step-by-Step Operational Plan
A. Preparation and Handling:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[5]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.[4]
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[1] Use a spatula for transfers.
-
Avoid Incompatible Materials: Keep the compound away from bases, alcohols, amines, and metals.[6]
B. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2] Clean the affected area thoroughly.
C. Storage and Disposal Plan:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store in a corrosives area and keep locked up.[1][6]
-
Waste Characterization: This material and its container must be disposed of as hazardous waste.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[1][6] All waste disposal must be in accordance with local, state, and federal regulations.[9] Do not allow the product to enter drains.[1]
Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sams-solutions.com [sams-solutions.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.fi [fishersci.fi]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

